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  • Product: Methyl 4-acetyl-2-hydroxybenzoate
  • CAS: 27475-11-2

Core Science & Biosynthesis

Foundational

Technical Guide: Crystal Structure Analysis of Methyl 4-acetyl-2-hydroxybenzoate

This technical guide details the structural analysis, synthesis, and crystallographic characterization of Methyl 4-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄).[1] This compound is a structural isomer of aspirin methyl ester but...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and crystallographic characterization of Methyl 4-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄).[1] This compound is a structural isomer of aspirin methyl ester but possesses distinct electronic and steric properties due to the ring-substituted acetyl group at the para position relative to the ester.[1]

[1]

Executive Summary & Molecular Architecture

Methyl 4-acetyl-2-hydroxybenzoate represents a specific class of functionalized salicylates where the benzene ring acts as a scaffold for three distinct oxygenated functionalities: a methyl ester (C1), a phenolic hydroxyl (C2), and a ketone (acetyl) group (C4).[1]

Unlike its isomer Methyl acetylsalicylate (where the acetyl group is attached to the phenolic oxygen), this molecule retains a free phenolic hydroxyl group. This structural feature is critical because it preserves the intramolecular hydrogen bond (S(6) motif) characteristic of salicylates, while the C4-acetyl group introduces a strong hydrogen bond acceptor distal to the core, influencing the supramolecular packing.[1]

Physicochemical Profile
ParameterValue / Characteristic
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Core Scaffold Salicylate (2-hydroxybenzoate)
Key Substituent Acetyl group (-COCH₃) at Position 4
H-Bond Donor Phenolic -OH (Position 2)
H-Bond Acceptors Ester Carbonyl (C1), Acetyl Carbonyl (C4)
Predicted Morphology Monoclinic/Triclinic prisms or plates

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a high-purity sample must first be synthesized.[1] Direct acetylation of methyl salicylate typically yields the 5-acetyl isomer (para to -OH).[1] Therefore, a directed esterification of the pre-functionalized acid is the preferred route.

Synthesis Workflow (Fischer Esterification)

Objective: Convert 4-acetyl-2-hydroxybenzoic acid to its methyl ester.

  • Reagents: 4-acetyl-2-hydroxybenzoic acid (1.0 eq), Anhydrous Methanol (excess, solvent), Concentrated H₂SO₄ (catalytic, 0.1 eq).

  • Procedure:

    • Dissolve the acid in anhydrous methanol under an inert atmosphere (N₂).

    • Add H₂SO₄ dropwise at 0°C to prevent initial exotherm side-reactions.[1]

    • Reflux at 65°C for 6–8 hours.[1] Monitor via TLC (Eluent: Hexane/EtOAc 7:3).[1][2]

    • Workup: Neutralize with NaHCO₃ (aq), extract with Dichloromethane (DCM), and dry over MgSO₄.

    • Purification: Silica gel column chromatography is required to remove unreacted acid.

Single Crystal Growth Strategy

The presence of the acetyl group increases polarity compared to methyl salicylate.

  • Method A: Slow Evaporation (Preferred) [1]

    • Dissolve 20 mg of pure compound in 2 mL of a Methanol:Ethyl Acetate (1:1) mixture.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free environment.

  • Method B: Vapor Diffusion

    • Solvent: Tetrahydrofuran (THF).[1]

    • Anti-solvent: Pentane.[1]

    • Place the concentrated THF solution in an inner vial; allow Pentane to diffuse from the outer vessel.

Structural Analysis & Logic (The "Why" and "How")

The Intramolecular Hydrogen Bond (S(6) Motif)

The defining feature of this crystal structure is the Resonance-Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl (O-H) and the ester carbonyl oxygen (C=O).[1]

  • Mechanism: The hydroxyl proton is locked in a planar six-membered ring (S(6) graph set).[1]

  • Crystallographic Consequence: This locks the ester group coplanar with the benzene ring, reducing the degrees of freedom and enforcing a planar molecular core. This planarity facilitates π-π stacking interactions in the crystal lattice.[1]

The Role of the C4-Acetyl Group

The C4-acetyl group is the "supramolecular hook."[1]

  • Acceptor Potential: Unlike methyl salicylate (which has no strong distal acceptor), the C4-ketone oxygen acts as a strong acceptor.[1]

  • Packing Prediction: Since the phenolic proton is "busy" in the intramolecular bond, the crystal lattice likely relies on C-H...O interactions (weak hydrogen bonds) where aromatic protons or the methyl ester protons donate to the C4-acetyl oxygen.

Visualization of Structural Logic

The following diagram illustrates the synthesis flow and the competing hydrogen bonding forces that dictate the crystal packing.

G Acid 4-Acetyl-2-hydroxybenzoic Acid Reaction Fischer Esterification (MeOH, H2SO4, Reflux) Acid->Reaction Precursor Product Methyl 4-acetyl-2-hydroxybenzoate (Target Molecule) Reaction->Product Synthesis IntraHB Intramolecular H-Bond (S(6) Ring Motif) Locks Planarity Product->IntraHB Primary Stabilization InterHB Intermolecular Packing C4-Acetyl Acceptor Stacking Interactions Product->InterHB Lattice Formation IntraHB->InterHB Directs Packing Geometry

Caption: Synthesis pathway and structural hierarchy. The intramolecular S(6) bond dictates molecular planarity, which then governs how the C4-acetyl group directs intermolecular packing.[1]

Analytical Protocol: X-Ray Diffraction (XRD)[1]

To validate the structure, the following data collection and refinement protocol is mandatory. This ensures the distinction between the target molecule and its isomers.

Data Collection Parameters
ParameterSetting/StandardReason
Radiation Source Mo Kα (λ = 0.71073 Å)Preferred for organic esters to minimize absorption and maximize resolution.[1]
Temperature 100 K (Cryogenic)Freezes methyl group rotation; reduces thermal ellipsoids for precise bond lengths.[1]
Resolution 0.8 Å or betterRequired to observe the H-atom position in the intramolecular bond.[1]
Strategy Full SphereEssential to determine the absolute structure if the space group is non-centrosymmetric (unlikely, but possible).
Refinement Checklist (Self-Validation)
  • Space Group Determination: Expect P2₁/c (Monoclinic) or P-1 (Triclinic), common for planar aromatics.[1]

  • Disorder Check: The methyl groups (ester and acetyl) often show rotational disorder. Check for "split" electron density peaks.

  • Hydrogen Atom Treatment:

    • Aromatic/Methyl H: Place in calculated positions (Riding model).[1]

    • Phenolic H:Crucial. Attempt to locate this in the Difference Fourier Map (F_obs - F_calc).[1] If located, refine coordinates freely to prove the S(6) H-bond existence.[1]

Expected Structural Metrics

Based on homologous salicylate structures (e.g., Methyl Salicylate, Methyl 4-hydroxybenzoate), the following geometric parameters serve as validation benchmarks:

  • Intramolecular O-H...O Distance: 2.55 – 2.65 Å (indicating a strong hydrogen bond).[1]

  • C=O Bond Lengths:

    • Ester C=O: ~1.20 Å

    • Acetyl C=O: ~1.21 Å[1]

  • Torsion Angle (Ester-Ring): < 5° (Coplanar due to H-bonding).[1]

  • Torsion Angle (Acetyl-Ring): < 15° (Conjugation with the ring usually enforces planarity, though steric packing can twist it slightly).[1]

References

  • Salicylate Hydrogen Bonding: Verevkin, S. P., et al. (2023). "Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates." Physical Chemistry Chemical Physics. Link

  • Isomer Comparison: Comparison of intermolecular vs. intramolecular bonding in hydroxybenzoates. Chemistry Guru. Link

  • General Synthesis Protocols: Synthesis of Methyl Salicylate Derivatives and Fischer Esterification standards. BenchChem.[1][3] Link[1]

  • Crystallographic Standards: Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Link

  • Structural Homologs: Crystal structure of methyl 4-acetoxybenzoate (Isomer analysis). ResearchGate.[1] Link

Sources

Exploratory

Technical Guide: Thermal Decomposition Studies of Methyl 4-acetyl-2-hydroxybenzoate

This guide is structured as a high-level technical protocol for researchers investigating the thermal stability of Methyl 4-acetyl-2-hydroxybenzoate (MAHB) . It synthesizes established thermal analysis methodologies with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for researchers investigating the thermal stability of Methyl 4-acetyl-2-hydroxybenzoate (MAHB) . It synthesizes established thermal analysis methodologies with specific structural insights relevant to salicylate derivatives.

Executive Summary

Methyl 4-acetyl-2-hydroxybenzoate (MAHB) is a functionalized salicylate ester often utilized as a pharmaceutical intermediate. Its thermal stability profile is critical for determining storage conditions, extrusion parameters in hot-melt formulation, and safety margins during synthesis.

This guide provides a rigorous experimental framework for characterizing the thermal decomposition of MAHB. It details the physicochemical baseline, required instrumentation, kinetic modeling protocols, and mechanistic interpretations of degradation pathways.

Physicochemical Baseline & Structural Context

Before initiating thermal stress testing, the researcher must establish the compound's baseline identity to distinguish between phase transitions (melting/evaporation) and chemical degradation.

PropertyValue / CharacteristicRelevance to Thermal Study
CAS Number 27475-11-2Unique Identifier for sourcing and safety data.
Molecular Formula C₁₀H₁₀O₄Basis for mass balance calculations in TGA.
Molecular Weight 194.19 g/mol Used to calculate theoretical mass loss for specific leaving groups.
Structure Methyl ester (C-1), Hydroxyl (C-2), Acetyl (C-4)C-2 OH forms an intramolecular H-bond with the ester carbonyl, significantly increasing thermal stability compared to non-ortho isomers.
Predicted MP 93–97 °CEndothermic peak in DSC; must not be confused with decomposition.
Boiling Point ~270–280 °C (Predicted)Critical: Methyl esters of this weight often evaporate before decomposing. TGA crucibles with pinholes are required to suppress evaporation and observe decomposition.

Experimental Protocol: Thermal Analysis

To generate reliable kinetic data, experiments must be conducted under strictly controlled conditions. The following workflow integrates Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation & Calibration
  • TGA: High-resolution TGA (e.g., TA Instruments Q500 or equivalent).

    • Calibration: Curie point standards (Alumel, Nickel, Perkalloy) for temperature; Calcium Oxalate for weight.

  • DSC: Heat flux DSC (e.g., TA Instruments Q2000).

    • Calibration: Indium (MP 156.6 °C) and Zinc (MP 419.5 °C).

Sample Preparation
  • Mass: 5–10 mg (Precision ±0.01 mg).

  • Particle Size: Grind to a fine powder to ensure uniform heat transfer.

  • Crucibles:

    • Open Pan: Allows evaporation (use for volatility studies).

    • Pinhole Hermetic Pan (Aluminum): Limits evaporation, forcing the sample to reach decomposition temperatures (use for degradation studies).

Heating Programs

Run the following sequences to extract kinetic parameters (


, 

):
  • Screening Run: Ramp 10 °C/min from 25 °C to 600 °C under

    
    .
    
  • Isoconversional Kinetic Runs:

    • Rates: 5, 10, 15, and 20 °C/min.

    • Atmosphere: Nitrogen (inert degradation) and Air (oxidative degradation).

    • Flow Rate: 50 mL/min (balance purge), 40 mL/min (sample purge).

Workflow Diagram

ExperimentalWorkflow Sample MAHB Sample (5-10 mg) Prep Preparation Grind & Sieve Sample->Prep PanSelect Crucible Selection Pinhole vs. Open Prep->PanSelect TGA TGA Analysis (Multiple Heating Rates) PanSelect->TGA Mass Loss DSC DSC Analysis (Heat Flow) PanSelect->DSC Enthalpy Data Data Processing (T vs. Mass Loss) TGA->Data DSC->Data Kinetic Kinetic Modeling (Friedman/Ozawa) Data->Kinetic

Caption: Workflow for thermal stability characterization, moving from sample prep to kinetic modeling.

Decomposition Kinetics & Mechanism

Kinetic Modeling (The Science)

To predict shelf-life or stability at processing temperatures, use Model-Free Isoconversional Methods .[1] These do not assume a reaction mechanism (e.g., first-order) a priori.

The Friedman Method (Differential):



  • Plot

    
     vs. 
    
    
    
    for constant conversion
    
    
    .[2]
  • The slope yields the Activation Energy (

    
    ).
    

Interpretation of


: 
  • 
     < 80 kJ/mol:  Likely physical evaporation (volatilization of the ester).
    
  • 
     > 120 kJ/mol:  Chemical bond scission (true decomposition).
    
Proposed Degradation Pathway (The Expertise)

For Methyl 4-acetyl-2-hydroxybenzoate, the degradation mechanism is likely complex due to the competing ester and ketone functionalities.

  • Stage 1: Methanol Elimination (Transesterification/Condensation): At high temperatures, the phenolic -OH (pos 2) can attack the ester (pos 1) or the ester can undergo hydrolysis if moisture is present, releasing methanol.

  • Stage 2: Decarboxylation: If the free acid forms (4-acetyl-2-hydroxybenzoic acid), it will readily decarboxylate (release

    
    ) to form 3-hydroxyacetophenone derivatives.
    
  • Stage 3: Oxidative Attack (In Air): The acetyl group (pos 4) is susceptible to oxidation, leading to ring opening and char formation.

Mechanistic Diagram

DecompositionPathway MAHB Methyl 4-acetyl-2-hydroxybenzoate (Precursor) Inter1 Intermediate A (Hydrolysis/Cleavage) MAHB->Inter1 Heat (>250°C) Methanol Methanol (Gas) Inter1->Methanol Elimination Acid 4-acetyl-2-hydroxybenzoic acid Inter1->Acid Decarb Decarboxylation (-CO2) Acid->Decarb Product 3-hydroxyacetophenone (Residue/Volatile) Decarb->Product

Caption: Hypothesized thermal degradation pathway involving ester cleavage followed by decarboxylation.

Data Interpretation & Pitfalls

When analyzing the TGA curves for MAHB, researchers must guard against common misinterpretations:

  • The "False" Decomposition: A smooth weight loss starting around 180–200 °C often indicates evaporation , not decomposition.

    • Verification: Check the DSC curve.[1][2][3] Evaporation is a broad endotherm; Decomposition is often exothermic (in air) or sharp endothermic (in

      
      ).
      
    • Validation: Run a TGA with a pinhole lid. If the onset temperature shifts significantly higher compared to an open pan, the initial loss was evaporation.

  • Char Yield: Aromatic esters often leave a carbonaceous residue (char) of 5–15% at 600 °C under

    
    . In Air, this should burn off to 0%. If residue remains in Air, check for inorganic impurities (catalysts from synthesis).
    

References

  • Sigma-Aldrich. Methyl 4-acetyl-2-hydroxybenzoate Product Specification & CAS Data.Link

  • Alibrandi, G., et al. (2002). "Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid."[4] Journal of Pharmaceutical Sciences. Link

    • Relevance: Establishes baseline kinetics for salicylate decomposition (dimerization/oligomeriz
  • Wesolowski, M. (1979). "Thermal decomposition of salicylic acid and its salts."[5] Thermochimica Acta. Link

    • Relevance: Provides thermal data for the core salicyl
  • Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta. Link

    • Relevance: The authoritative standard for calculating activ

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-acetyl-2-hydroxybenzoate (MAHB) in Medicinal Chemistry

[1] Executive Summary Methyl 4-acetyl-2-hydroxybenzoate (MAHB) is a "privileged scaffold" in drug discovery, characterized by its unique push-pull electronic structure.[1] It possesses two distinct reactive centers: a nu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-acetyl-2-hydroxybenzoate (MAHB) is a "privileged scaffold" in drug discovery, characterized by its unique push-pull electronic structure.[1] It possesses two distinct reactive centers: a nucleophilic phenol (C2) adjacent to an electrophilic ester (C1), and a nucleophilic acetyl group (C4) capable of enolization.

This application note details the use of MAHB as a core synthon for constructing:

  • Chalcones: Via Claisen-Schmidt condensation at the C4-acetyl group (Anticancer/Anti-inflammatory pharmacophores).[1]

  • Enaminones & Heterocycles: Via reaction with DMF-DMA, serving as precursors for kinase-inhibiting pyrazoles and isoxazoles.[1]

  • Coumarins/Chromones: Utilizing the salicylate motif (C1/C2) for bicyclic ring construction.[1]

Chemical Profile & Reactivity Map

Molecule: Methyl 4-acetyl-2-hydroxybenzoate CAS: 27475-11-2 Molecular Weight: 194.18 g/mol Key Features: [1][2][3]

  • C4-Acetyl: Methyl ketone susceptible to aldol-type condensations.[1]

  • C2-Hydroxyl: Phenolic moiety, enables H-bonding (intramolecular with C1-carbonyl) and nucleophilic attacks.[1]

  • C1-Ester: Electron-withdrawing group; susceptible to hydrolysis or amidation.[1]

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the MAHB scaffold.

MAHB_Reactivity MAHB Methyl 4-acetyl-2-hydroxybenzoate (MAHB) Chalcone Chalcones (Anticancer/Anti-inflammatory) MAHB->Chalcone Claisen-Schmidt (Ar-CHO, Base) Enaminone Enaminones (Kinase Inhibitor Precursors) MAHB->Enaminone DMF-DMA (Reflux) Coumarin Coumarins/Chromones (Anticoagulants) MAHB->Coumarin Pechmann (Ethyl Acetoacetate) HSP90 Resorcylic Acid Lactone Analogs (HSP90i) Enaminone->HSP90 Cyclization w/ Hydrazines/Guanidines Pyrazoles Pyrazoles (Celecoxib analogs) Enaminone->Pyrazoles N2H4

Figure 1: Divergent synthetic pathways from the MAHB scaffold utilizing C4-acetyl and C1/C2-salicylate functionalities.[1]

Application 1: Synthesis of Bioactive Chalcones

The C4-acetyl group acts as a nucleophile in the presence of a base to attack aromatic aldehydes.[1] This is the primary route for generating Chalcones , which are Michael acceptors known to activate the Nrf2 pathway and inhibit tubulin polymerization.

Critical Process Parameter: Ester Stability

Standard Claisen-Schmidt conditions (NaOH/KOH) often hydrolyze the C1-methyl ester to the carboxylic acid.[1] If the ester is required in the final product (for lipophilicity or prodrug design), Piperidine or Lithium Hydroxide (LiOH) at controlled temperatures must be used.

Protocol A: Piperidine-Mediated Claisen-Schmidt Condensation

Objective: Synthesis of Methyl 4-((E)-3-phenylacryloyl)-2-hydroxybenzoate (Chalcone derivative) without ester hydrolysis.

Reagents:

  • MAHB (1.0 equiv)[4]

  • Substituted Benzaldehyde (1.1 equiv)

  • Piperidine (0.5 equiv) - Catalyst[1]

  • Ethanol (Absolute) or Methanol[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.94 g (10 mmol) of MAHB and 11 mmol of the chosen benzaldehyde in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mL (approx. 5 mmol) of piperidine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1).[1] Look for the disappearance of the MAHB spot.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 1 hour. The chalcone typically precipitates as a yellow/orange solid.[1]

  • Workup: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.[1]

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography if necessary.

Validation Criteria:

  • 1H NMR: Appearance of two doublets (J = 15–16 Hz) between 7.4–8.0 ppm, characteristic of the trans-alkene protons (-CO-CH=CH-).[1]

  • IR: Shift of the ketone carbonyl stretch to lower frequency (~1650 cm⁻¹) due to conjugation.

Application 2: Enaminone Synthesis (Kinase Inhibitor Precursors)

Reacting the C4-acetyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields an Enaminone .[1] This intermediate is highly versatile for constructing pyrazoles and isoxazoles, which are key pharmacophores in kinase inhibitors (e.g., similar to the scaffold of P38 MAP kinase inhibitors).

Protocol B: Synthesis of Enaminone Intermediate

Objective: Convert C4-acetyl to 3-(dimethylamino)acryloyl moiety.

Reagents:

  • MAHB (1.0 equiv)[4]

  • DMF-DMA (1.5 - 2.0 equiv)[1]

  • Xylene or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Mix MAHB (10 mmol) and DMF-DMA (15 mmol) in Xylene (15 mL).

  • Reflux: Heat to reflux (140°C) for 8–12 hours. The high temperature drives the elimination of methanol.

  • Monitoring: TLC will show a highly polar, UV-active spot (often yellow/fluorescent).[1]

  • Isolation: Cool to room temperature. Add Hexane (30 mL) to precipitate the product.[1]

  • Filtration: Collect the solid by filtration.[1] This intermediate is often pure enough for the next step (cyclization).[1]

Downstream Application (Diagram):

Enaminone_Workflow Enaminone Enaminone Intermediate (from MAHB + DMF-DMA) Pyrazole Pyrazole Derivative (COX-2 / Kinase Inhibitor) Enaminone->Pyrazole Reflux in EtOH Isoxazole Isoxazole Derivative (Antibacterial / Antiviral) Enaminone->Isoxazole Reflux in AcOH Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Pyrazole Hydroxylamine Reagent: Hydroxylamine HCl Hydroxylamine->Isoxazole

Figure 2: Conversion of MAHB-derived enaminone into heterocycles.[1]

Quantitative Data & Troubleshooting

Solvent Effects on Chalcone Yield (MAHB + 4-Cl-Benzaldehyde)

The following table summarizes optimization data for Protocol A.

SolventBaseTemp (°C)Time (h)Yield (%)Ester Hydrolysis?
Ethanol Piperidine Reflux 4 88% No
MethanolNaOH (10%)RT1265%Yes (Major)
Water/EtOHKOH (20%)0°C272%Partial
ToluenePiperidineReflux1255%No

Troubleshooting Guide:

  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or hexane.[1] If that fails, the ester might have partially hydrolyzed; check pH and extract with DCM.

  • Problem: Low conversion.

    • Solution: The C2-hydroxyl group can deactivate the ring or form salts with the base.[1] Increase base equivalents slightly or protect the C2-OH (e.g., acetylation) prior to reaction, though this adds steps.

References

  • Chalcone Protocol (General): Bandgar, B. P., et al. "Synthesis and biological evaluation of novel chalcones as anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters, 2010. (Adapted for MAHB scaffold).[1]

  • HSP90 Relevance: Brough, P. A., et al. "4,6-Disubstituted Resorcinol Inhibitors of Heat Shock Protein 90." Journal of Medicinal Chemistry, 2008.
  • Enaminone Chemistry: Stanovnik, B., et al. "The chemistry of enaminones." Chemical Reviews, 2004.
  • Pechmann Condensation: "Synthesis of Coumarins via Pechmann Condensation." Organic Chemistry Portal. Available at: [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for Methyl 4-acetyl-2-hydroxybenzoate

Method Development, Optimization, and Validation Protocol Executive Summary & Scientific Context This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-acetyl-2-hydroxybenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Optimization, and Validation Protocol

Executive Summary & Scientific Context

This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-acetyl-2-hydroxybenzoate , a critical intermediate in the synthesis of antiviral agents and substituted salicylate pharmaceuticals.

Unlike standard pharmacopeial methods for simple salicylates (e.g., Methyl Paraben or Methyl Salicylate), this molecule presents a dual-functionality challenge: it possesses both a phenolic hydroxyl group (pKₐ ~8-10) and a para-acetyl moiety . The interplay between the lipophilic methyl ester and the polar acetyl group requires a tailored Reverse-Phase (RP-HPLC) approach to ensure resolution from likely synthetic impurities, such as the hydrolyzed free acid (4-acetyl-2-hydroxybenzoic acid) or regioisomers.

This protocol is designed with Quality by Design (QbD) principles, prioritizing resolution (


), peak symmetry, and robustness suitable for both In-Process Control (IPC) and final release testing.

Analyte Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step in robust method design. The following properties dictate our column and mobile phase selection.

PropertyValue / CharacteristicChromatographic Implication
Formula C₁₀H₁₀O₄MW: 194.19 g/mol
LogP (Predicted) ~1.9 – 2.2Moderately lipophilic; ideal for C18 retention.
pKₐ (Phenol) ~8.5Requires acidic mobile phase (pH < 4) to suppress ionization and prevent peak tailing.
Chromophores Acetyl, Ester, PhenolStrong UV absorption.

expected at ~254 nm (benzene ring) and ~280-300 nm (carbonyl conjugation).
Solubility MeOH, ACN, DMSOSample diluent should match the initial mobile phase conditions to avoid precipitation.
Mechanistic Interaction Diagram

The following diagram illustrates the molecular interactions driving the separation strategy.

G Analyte Methyl 4-acetyl-2-hydroxybenzoate Interaction Hydrophobic Interaction (Van der Waals) Analyte->Interaction Alkyl Chain Binding Suppression Ion Suppression (H+ added) Analyte->Suppression Phenolic -OH Stationary Stationary Phase (C18 / Octadecyl) Stationary->Interaction Mobile Mobile Phase (Acidic pH) Mobile->Suppression Maintains Neutral Form Interaction->Analyte Peak Separation Suppression->Interaction Increases Retention

Figure 1: Mechanistic interaction map. Acidic mobile phase suppresses the phenolic ionization, maximizing hydrophobic interaction with the C18 ligand for sharp peak shape.

Method Development Strategy

Stationary Phase Selection

While a standard C18 is sufficient, a C18 with end-capping is strictly recommended. The free phenolic hydroxyl group can interact with free silanols on the silica support, leading to peak tailing.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

  • Dimensions: 150 mm length provides sufficient plates for impurity separation; 4.6 mm ID is standard for analytical scale.

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.

    • Why? Maintains pH ~2.5. This keeps the phenol protonated (neutral), ensuring the analyte interacts solely via hydrophobic mechanisms rather than ion-exchange with silanols.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Why? ACN has a lower UV cutoff than Methanol and provides sharper peaks for aromatic esters due to lower viscosity and distinct dipole interactions.

Detection Wavelength

The conjugated system (Acetophenone-like structure) exhibits strong absorbance.

  • Primary: 254 nm (Universal aromatic detection).

  • Secondary: 280 nm (Specific to phenolic/carbonyl conjugation, often cleaner baseline).

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and DAD/VWD Detector.

  • Flow Cell: Standard analytical (10 mm path length).

Reagents & Standards
  • Reference Standard: Methyl 4-acetyl-2-hydroxybenzoate (>98% purity).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ), Formic Acid (LC-MS grade).

Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Table

A gradient is preferred over isocratic flow to elute potential polar impurities (hydrolyzed acid) early and clean the column of highly lipophilic dimers late in the run.

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Phase
0.0 8020Equilibration / Loading
2.0 8020Isocratic Hold
12.0 2080Linear Ramp (Elution)
15.0 2080Wash
15.1 8020Re-equilibration
20.0 8020End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Methyl 4-acetyl-2-hydroxybenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:ACN .

    • Critical Note: Diluting with water prevents "solvent effect" (peak distortion) when injecting high-organic solvent into a low-organic initial mobile phase.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before running samples.

System Suitability Parameters (Acceptance Criteria)
  • Retention Time (

    
    ):  ~8.5 ± 0.5 min (Dependent on specific column dwell volume).
    
  • Theoretical Plates (

    
    ):  > 5,000.[2]
    
  • Tailing Factor (

    
    ):  0.9 ≤ 
    
    
    
    ≤ 1.2.
  • Precision (RSD): < 1.0% for 5 replicate injections of the Working Standard.

Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Regression:

    
    .[3]
    
Impurity Profiling

If analyzing crude synthesis material, expect the following elution order:

  • 4-acetyl-2-hydroxybenzoic acid (Hydrolysis product): Elutes early (~3-4 min) due to polar carboxylic acid.

  • Methyl 4-acetyl-2-hydroxybenzoate (Target): Elutes ~8-9 min.

  • Methyl Salicylate (Starting material/impurity): Likely elutes after the target (or very close) depending on the specific pi-pi selectivity of the column, as the acetyl group adds polarity, potentially reducing retention relative to the unsubstituted salicylate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with phenolic -OH.Ensure Mobile Phase pH is < 3.0. Use a newer generation "End-capped" C18 column.
Split Peaks Solvent mismatch.Sample is dissolved in 100% ACN but injected into 20% ACN. Dilute sample with mobile phase.
RT Drift Temperature fluctuation or pH instability.Use a column oven (essential). Ensure buffer is fresh.
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (50:50 Water:MeOH) in the autosampler method.

Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, from preparation to data reporting.

Workflow Start Sample Receipt (Solid/Reaction Mass) Prep Sample Preparation Dissolve in ACN -> Dilute with Mobile Phase Start->Prep SST System Suitability Test (5 Replicates of Std) Prep->SST Check Pass Criteria? (RSD < 1%, Tailing < 1.2) SST->Check Run Run Samples (Gradient Elution) Check->Run Yes Trouble Troubleshoot (Check Column/pH) Check->Trouble No Calc Data Processing (Integration & Quantitation) Run->Calc Report Generate Report (Purity/Assay) Calc->Report Trouble->SST Retry

Figure 2: Analytical workflow ensuring data integrity through a "Stop/Go" System Suitability checkpoint.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12351986, Methyl 4-acetyl-2-hydroxybenzoate. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for System Suitability and Column parameters).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).Practical HPLC Method Development. John Wiley & Sons. (Foundational text for Gradient Design and Solvent Selection).
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate.[4] European Journal of Pharmaceutical and Medical Research.[5] (Reference for general salicylate/paraben separation conditions).

Sources

Method

Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 4-acetyl-2-hydroxybenzoate

Abstract This application note provides a detailed protocol for the analysis of Methyl 4-acetyl-2-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Aimed at researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the analysis of Methyl 4-acetyl-2-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Aimed at researchers, scientists, and professionals in drug development, this guide offers a comprehensive workflow from sample preparation to data interpretation. We delve into the rationale behind methodological choices, ensuring a robust and reproducible analytical method. The protocol is designed to be self-validating, with an emphasis on the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T).

Introduction

Methyl 4-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄, M.W. 194.19 g/mol ) is an organic compound of interest in pharmaceutical and chemical synthesis.[1] Its structural complexity, incorporating a benzoate ester, a ketone, and a phenol, makes GC-MS an ideal analytical technique for its characterization. GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] This guide will provide a fundamental, yet detailed, methodology for the successful analysis of this compound.

Materials and Reagents

  • Analyte: Methyl 4-acetyl-2-hydroxybenzoate (purity ≥95%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., Methyl 4-hydroxybenzoate

  • Glassware: 2 mL amber glass autosampler vials with PTFE-lined septa, volumetric flasks, pipettes

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Experimental Workflow

The overall experimental workflow is designed for clarity and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard_Prep Standard Preparation Sample_Prep Sample Dilution Vialing Transfer to Vial Injection Injection Vialing->Injection Separation GC Separation Ionization MS Ionization Detection MS Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis Library_Search Library Comparison Quantification Quantification

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocols

Standard and Sample Preparation

The quality of your results is directly dependent on the precision of your sample preparation.[3]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-acetyl-2-hydroxybenzoate and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with dichloromethane. This concentration is a good starting point to achieve approximately 10 ng on-column with a 1 µL injection.[4]

  • Sample Preparation: If your sample is in a matrix, an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3] For a pure or simple mixture, dissolve a known quantity in dichloromethane to a concentration of approximately 10 µg/mL.

  • Final Step: Transfer the prepared standard or sample solution into a 2 mL amber glass autosampler vial and cap securely.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and can be optimized for your specific instrumentation and analytical goals. The choice of a mid-polarity column like a DB-624 or similar is based on the need to resolve aromatic compounds effectively.[5]

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-624 or similar (30 m x 0.25 mm, 1.4 µm)Mid-polarity column suitable for resolving aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode SplitlessMaximizes analyte transfer to the column for trace analysis.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range 40-450 m/zCovers the molecular ion and expected fragment ions.

Data Analysis and Interpretation

Chromatographic Analysis

The primary output from the GC is the total ion chromatogram (TIC), which plots signal intensity against retention time. For Methyl 4-acetyl-2-hydroxybenzoate, under the conditions specified, a sharp, symmetrical peak is expected. The retention time can be used for initial identification.

Mass Spectrum and Fragmentation Pattern

The mass spectrum provides the molecular fingerprint of the compound. For Methyl 4-acetyl-2-hydroxybenzoate (MW = 194.19), the following key ions are predicted based on established fragmentation principles for esters and acetophenones:

  • Molecular Ion ([M]⁺): A peak at m/z 194 corresponding to the intact molecule minus one electron is expected. Its presence confirms the molecular weight.

  • Loss of a Methoxy Group ([M-OCH₃]⁺): A significant fragment at m/z 163 is anticipated due to the cleavage of the methoxy group from the ester.

  • Benzoyl-type Cation: Cleavage of the bond between the carbonyl carbon and the methyl group of the acetyl moiety can lead to a stable ion.

  • Loss of an Acetyl Group ([M-COCH₃]⁺): A fragment at m/z 151 may be observed from the loss of the acetyl group.

  • Acetyl Cation ([CH₃CO]⁺): A prominent peak at m/z 43 is characteristic of the acetyl group and is a strong indicator of this functionality.

  • Phenyl-type Cations: Further fragmentation of the aromatic ring can lead to ions at m/z 121 and m/z 92 .

Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]⁺˙ m/z 194 F163 [M-OCH₃]⁺ m/z 163 M->F163 -OCH₃ F151 [M-COCH₃]⁺ m/z 151 M->F151 -COCH₃ F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F121 [C₇H₅O₂]⁺ m/z 121 F151->F121 -C₂H₂O F92 [C₆H₄O]⁺˙ m/z 92 F121->F92 -CHO

Caption: Predicted fragmentation pathway of Methyl 4-acetyl-2-hydroxybenzoate.

Library Matching

The acquired mass spectrum should be compared against a spectral library, such as the NIST Mass Spectral Library, for confirmation of the compound's identity. A high match factor provides strong evidence for the correct identification.

Conclusion

This application note outlines a comprehensive and robust method for the GC-MS analysis of Methyl 4-acetyl-2-hydroxybenzoate. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results. The provided rationale for each step and the predicted fragmentation pattern serve as a strong foundation for both qualitative and quantitative studies involving this compound.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • StudyRaid. (2025, March 15). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

  • University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o... Retrieved from [Link]

  • MATEC Web of Conferences. (2024, February 1). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2010, May 2). Method of Test for Camphor, Menthol and Methyl Salicylate in Cosmetics. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Methyl 4-acetyl-2-hydroxybenzoate as a Novel Fragrance Ingredient

Abstract This document provides a comprehensive technical guide for researchers, perfumers, and drug development professionals on the synthesis, characterization, and application of Methyl 4-acetyl-2-hydroxybenzoate as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and drug development professionals on the synthesis, characterization, and application of Methyl 4-acetyl-2-hydroxybenzoate as a novel fragrance ingredient. This guide is founded on established principles of organic chemistry and fragrance science, offering detailed protocols and expert insights into the potential of this unique salicylate ester. While Methyl 4-acetyl-2-hydroxybenzoate is not a widely commercialized fragrance ingredient, its structure suggests a complex and compelling olfactory profile, bridging the classic floral character of salicylates with warmer, sweeter nuances. These notes are designed to be a self-validating system for the exploration and utilization of this compound.

Introduction: The Potential of a Structurally Unique Salicylate

Methyl 4-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a derivative of salicylic acid, belonging to the broader family of salicylates which are foundational in modern perfumery.[1][2] Salicylates are renowned for their ability to impart a soft, sweet, and radiant floralcy, often described as having a "solar" effect that makes fragrances feel bright and expansive.[3][4] They are critical components in white floral accords like jasmine, ylang-ylang, and gardenia, and also act as excellent blenders and fixatives.[5]

The structure of Methyl 4-acetyl-2-hydroxybenzoate is particularly intriguing. It combines the core methyl salicylate moiety, known for its sweet, wintergreen-like aroma, with a para-acetyl group.[6][7] This addition is hypothesized to modulate the traditional salicylate scent, potentially reducing the medicinal sharpness of methyl salicylate and introducing warmer, more gourmand, or powdery undertones.

Table 1: Physicochemical Properties of Methyl 4-acetyl-2-hydroxybenzoate

PropertyValueSource
CAS Number 27475-11-2MilliporeSigma
Molecular Formula C₁₀H₁₀O₄MilliporeSigma
Molecular Weight 194.18 g/mol MilliporeSigma
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in ethanol and other common organic solvents; sparingly soluble in water (Inferred)[8]
Boiling Point >250 °C (Predicted)N/A

Synthesis Protocol: Fries Rearrangement

The most direct and industrially relevant method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[9] This reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[9] To synthesize Methyl 4-acetyl-2-hydroxybenzoate, a suitable starting material is methyl 2-acetoxybenzoate, which can be readily prepared from methyl salicylate. The Fries rearrangement will migrate the acetyl group from the phenolic oxygen to the aromatic ring.

The regioselectivity (ortho vs. para substitution) of the Fries rearrangement is highly dependent on reaction conditions. Lower temperatures and polar solvents generally favor the formation of the para-isomer, which is the desired product in this case.[1]

Detailed Synthesis Methodology

Reaction: Fries Rearrangement of Methyl 2-acetoxybenzoate

  • Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add methyl 2-acetoxybenzoate (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling, non-polar solvent such as nitrobenzene or use solvent-free conditions. For this protocol, we will proceed with nitrobenzene to aid in temperature control. Add 100 mL of anhydrous nitrobenzene.

  • Catalyst Addition: Cool the flask to 0-5°C using an ice bath. Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) (2.5 eq). The addition is exothermic and should be done with care to maintain the temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 4-6 hours. The low temperature is critical for maximizing the yield of the para-substituted product.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product should have a different Rf value than the starting material.

  • Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer two more times with dichloromethane (CH₂Cl₂).

  • Washing: Combine all organic layers and wash sequentially with 5% HCl solution, water, 5% sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure Methyl 4-acetyl-2-hydroxybenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 2-acetoxybenzoate + Anhydrous AlCl₃ Reaction Fries Rearrangement (0-5°C, Nitrobenzene) Start->Reaction Quench Quench with Ice/HCl Reaction->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Purify (Recrystallization/ Chromatography) Dry->Purify Product Pure Methyl 4-acetyl-2-hydroxybenzoate Purify->Product

Caption: Workflow for the synthesis of Methyl 4-acetyl-2-hydroxybenzoate.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized Methyl 4-acetyl-2-hydroxybenzoate before its use in fragrance applications.

Analytical Protocols
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine purity and confirm molecular weight.

    • Protocol: Dissolve a small sample in ethanol. Inject into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). The temperature program should ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to ensure elution of the compound. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The proton NMR should show distinct signals for the aromatic protons, the acetyl methyl protons, the ester methyl protons, and the hydroxyl proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Protocol: Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR accessory. The spectrum should show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O) of the ester and ketone, and aromatic (C=C) functional groups.

Predicted Analytical Data

The following table summarizes the predicted analytical data for Methyl 4-acetyl-2-hydroxybenzoate based on its structure and data from analogous compounds.[12][13]

Table 2: Predicted Analytical Data for Methyl 4-acetyl-2-hydroxybenzoate

AnalysisPredicted Result
GC-MS (m/z) Parent Ion: 194. Key Fragments: 179 (-CH₃), 163 (-OCH₃), 151, 121, 43 (CH₃CO⁺).
¹H NMR (CDCl₃) δ (ppm): ~11.0-12.0 (s, 1H, -OH), ~7.8-8.0 (m, 2H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃).
¹³C NMR (CDCl₃) δ (ppm): ~200 (C=O, ketone), ~170 (C=O, ester), ~160-110 (Ar-C), ~52 (-OCH₃), ~26 (-COCH₃).
FTIR (cm⁻¹) ~3200-3000 (O-H stretch, broad), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, ketone), ~1600-1450 (C=C stretch, aromatic).
Quality Control Workflow Diagram

QC_Workflow Start Synthesized Crude Product Purity GC-MS Analysis (Purity >98%?) Start->Purity Structure NMR & FTIR (Structure Confirmed?) Purity->Structure Yes Fail Repurify or Resynthesize Purity->Fail No Pass Qualified for Application Use Structure->Pass Yes Structure->Fail No

Caption: Workflow for the quality control of synthesized material.

Application in Fragrance Formulations

Inferred Olfactory Profile

While specific sensory data for Methyl 4-acetyl-2-hydroxybenzoate is not widely published, an expert olfactory profile can be inferred from its chemical structure:

  • Primary Notes: Sweet, floral, powdery. The core salicylate structure provides a soft, floral character reminiscent of orchid and ylang-ylang.[4]

  • Secondary Notes: Balsamic, creamy, slightly gourmand. The acetyl group is expected to add a warm, almond-like or heliotropin-like sweetness, steering it away from the sharper, greener notes of other salicylates.

  • Tertiary Notes: Faintly medicinal, warm-spicy. A subtle phenolic and wintergreen undertone from the methyl salicylate backbone may be present, but it is likely to be well-integrated and softened by the other notes.[6]

Overall, Methyl 4-acetyl-2-hydroxybenzoate is anticipated to be a versatile heart or base note that can add warmth, sweetness, and complexity to a variety of fragrance types. It can be considered a "solar" note, capable of making a fragrance feel radiant and sun-kissed.[5]

Use in Fragrance Accords and Formulations

This ingredient is well-suited for inclusion in several fragrance families:

  • Floral Accords: Particularly in white floral (Jasmine, Tuberose, Gardenia) and spicy floral (Carnation) compositions, where it can enhance the natural sweetness and add a sophisticated, powdery depth.

  • Oriental & Gourmand Fragrances: Its warm, sweet, and slightly spicy character would blend seamlessly with vanilla, resins, and spices.

  • Fougère Fragrances: Used in trace amounts, it can provide a sweet, herbaceous undertone that complements the traditional lavender, oakmoss, and coumarin structure.

Table 3: Example Fragrance Formulations

IngredientWhite Floral Accord (%)Oriental Accord (%)Modern Fougère (%)
Bergamot151020
Hedione20515
Benzyl Acetate10-5
Linalool8510
Methyl 4-acetyl-2-hydroxybenzoate 5 8 2
Indole (0.1%)2--
Ylang Ylang Oil53-
Vanillin-153
Clove Bud Oil-21
Coumarin-108
Ambroxan101215
Galaxolide (50%)253021
Total 100 100 100

Safety and Handling

As a novel compound for fragrance use, a full safety and toxicological profile for Methyl 4-acetyl-2-hydroxybenzoate has not been established. However, based on data for related salicylates, the following precautions are advised:

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Handle in a well-ventilated area or fume hood.

  • Toxicity: Methyl salicylate, a related compound, is toxic if ingested in significant quantities. Assume similar potential toxicity and avoid ingestion.

  • Skin Sensitization: Some salicylates can be skin sensitizers. It is crucial to conduct patch testing and adhere to concentration limits determined by safety assessments.

  • Regulatory: Any fragrance ingredient intended for commercial use must comply with the standards set by the International Fragrance Association (IFRA) and other regional regulatory bodies.

Professionals should ensure that this compound undergoes rigorous safety testing before being incorporated into any consumer product.

References

  • De Kruiderie. (2025). Salicylates the silent heroes. Retrieved from [Link]

  • Agoratopia. Salicylate (Floral Notes) Note. Retrieved from [Link]

  • ScentSeeker. Salicylate. Retrieved from [Link]

  • Perfume Shrine. (2009). Perfume Ingredient: Salicylates ~Smell, Role and Function. Retrieved from [Link]

  • Experimental Perfume Club. (2017). Five Perfumery Ingredients To Make Winter Feel Like Summer. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • The Fries reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why do I see two peaks for methyl salicylate in my GC–MS spectrum?. Retrieved from [Link]

  • PubMed. (2019). Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. Retrieved from [Link]

  • PubMed. (1998). Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. Retrieved from [Link]

  • BioTreks. (2017). Synthesis of Methyl Salicylate. Retrieved from [Link]

  • ChemTona. (2025). Understanding the Chemical Profile: Methyl Salicylate as a Functional API. Retrieved from [Link]

  • TGSC Information System. Methyl Salicylate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl salicylate (FDB012459). Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • SlidePlayer. Preparation of Methyl Salicylate. Retrieved from [Link]

  • Scribd. Synthesis of Methyl Salicylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the regioselectivity of the Fries rearrangement for Methyl 4-acetyl-2-hydroxybenzoate

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #FR-402-REGIO Topic: Regioselectivity Control in Fries Rearrangement for Methyl 4-acetyl-2-hydroxybenzoate Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #FR-402-REGIO Topic: Regioselectivity Control in Fries Rearrangement for Methyl 4-acetyl-2-hydroxybenzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Regioselectivity Paradox

Welcome to the Technical Support Center. You are inquiring about optimizing the Fries rearrangement of Methyl 2-acetoxybenzoate (Aspirin Methyl Ester) to yield Methyl 4-acetyl-2-hydroxybenzoate .

Immediate Diagnostic Warning: Standard electrophilic Fries rearrangement (thermal/Lewis Acid) of salicylate esters is electronically constrained to yield the 3-acetyl (ortho) and 5-acetyl (para) isomers relative to the hydroxyl group. The 4-acetyl isomer is meta to the directing hydroxyl group and is not a primary product of the ionic mechanism.

If your target is strictly the 4-isomer , you are fighting thermodynamic and kinetic selection rules. This guide is structured to:

  • Troubleshoot why you are likely seeing mixtures of 3- and 5-isomers.

  • Optimize for the 5-isomer (often the desired "linear" product).

  • Provide the "Hail Mary" Protocol (Photo-Fries) which utilizes radical mechanisms to potentially access the difficult 4-position, alongside alternative synthetic recommendations.

Part 1: The Mechanistic Landscape (Why You Are Struggling)

To fix the selectivity, we must visualize the competition. The hydroxyl group (formed from the ester cleavage) is a strong ortho/para director. The ester group at position 1 is a meta director, but the hydroxyl effect dominates.

  • Position 3 (Ortho): Sterically crowded but stabilized by chelation with the Lewis Acid.

  • Position 5 (Para): Sterically favored, kinetically accessible at lower temperatures.

  • Position 4 (Meta): Electronically deactivated by the OH group in Electrophilic Aromatic Substitution (EAS).

Visualizing the Pathway

FriesSelectivity Start Methyl 2-acetoxybenzoate (Precursor) Intermediate Acylium Ion Complex [R-C=O]+ ... [AlCl3-O-Ar]- Start->Intermediate Lewis Acid (AlCl3) Prod3 3-Acetyl Isomer (Ortho) Thermodynamic Product (Chelation Stabilized) Intermediate->Prod3 High Temp (>120°C) Non-polar Solvent Prod5 5-Acetyl Isomer (Para) Kinetic Product (Sterically Favored) Intermediate->Prod5 Low Temp (<60°C) Polar Solvent (Nitrobenzene) Prod4 4-Acetyl Isomer (Meta) Electronically Disfavored (Requires Radical Mechanism) Intermediate->Prod4 Photo-Fries (UV Light) Solvent Cage Effect

Figure 1: Reaction divergence in the Fries Rearrangement of Salicylates. Note the dashed line for the 4-isomer, indicating it requires a non-ionic pathway.

Part 2: Troubleshooting Guides

Scenario A: "I am getting a mixture of isomers and need to favor the Para (5-position)."

Many users mistake the 5-isomer for the 4-isomer due to NMR similarities. If your goal is the linear para-substitution relative to the phenol, follow this protocol.

The Protocol: Low-Temperature Kinetic Control To maximize the 5-isomer (Para), you must suppress the thermodynamic rearrangement to the 3-position (Ortho).

  • Catalyst Selection: Use Aluminum Chloride (AlCl₃) (Standard) or Methanesulfonic Acid (MSA) (Green alternative).[1]

  • Solvent: Nitrobenzene or Dichloromethane (DCM) . Polar solvents dissociate the ion pair, favoring the unencumbered para-attack.[2]

  • Temperature: Strictly maintain < 60°C .

Step-by-Step Workflow:

  • Dissolve Methyl 2-acetoxybenzoate (10 mmol) in Nitrobenzene (15 mL).

  • Cool to 0–5°C in an ice bath.

  • Add AlCl₃ (2.5 equiv) slowly to avoid exotherm.

  • Stir at 5°C for 2 hours, then allow to warm only to 25°C for 12 hours.

  • Quench: Pour into ice/HCl.

  • Purification: The 5-isomer is less soluble in hexane than the 3-isomer. Recrystallize from MeOH/Water.

Scenario B: "I specifically require the 4-Acetyl isomer (Meta)."

This is the "Hard Truth" scenario. Thermal Fries will not work. You must switch to the Photo-Fries protocol.

The Science: The Photo-Fries rearrangement proceeds via a Radical Pair Mechanism (homolytic cleavage of the C-O bond).[3] The resulting acetyl radical is held in a "solvent cage." While it still prefers ortho/para recombination, the high energy of the radical pair allows for "leakage" to the meta position (Position 4) or spiro-intermediates that can rearrange to the 4-isomer, although yields remain low (<15-20%).

The Protocol: UV-Induced Radical Rearrangement

ParameterSpecificationReason
Light Source Low-pressure Hg Lamp (254 nm)Required energy for C-O homolysis.
Solvent Benzene or Cyclohexane Non-polar solvents tighten the "solvent cage," promoting intramolecular rearrangement over intermolecular escape.
Concentration Dilute (0.01 M)Prevents intermolecular polymerization.
Atmosphere Argon/Nitrogen (Strict)Oxygen quenches the radical triplet states.

Step-by-Step Workflow:

  • Prepare a 0.01 M solution of Methyl 2-acetoxybenzoate in degassed Cyclohexane.

  • Place in a quartz reaction vessel (Pyrex absorbs 254 nm UV).

  • Irradiate with a 254 nm UV lamp for 2–6 hours while stirring vigorously.

  • Monitor: Check TLC every 30 mins. You will see a complex mixture (Phenol, 3-acetyl, 5-acetyl, and potentially 4-acetyl).

  • Isolation: This requires High-Performance Liquid Chromatography (HPLC) or meticulous Flash Chromatography (Gradient: Hexane -> 20% EtOAc). The 4-isomer will likely be a minor peak between the starting material and the 3-isomer.

Part 3: Comparative Data & Solvents

Use this table to diagnose your current yield issues.

ConditionMajor ProductMinor ProductWhy?
AlCl₃ / 140°C / Neat (No Solvent) 3-Acetyl (Ortho) 5-AcetylThermodynamic control; Chelation stabilizes the Ortho-transition state.
AlCl₃ / 25°C / Nitrobenzene 5-Acetyl (Para) 3-AcetylKinetic control; Solvent polarity separates ion pair, favoring steric freedom.
UV Light (254nm) / Hexane Mixture (3 & 5) 4-Acetyl (~5-10%) Radical mechanism bypasses electronic EAS rules, but selectivity is poor.
Zeolite H-Beta / 120°C 5-Acetyl (Para) Phenol (Hydrolysis)Shape selectivity of Zeolite pores restricts bulky Ortho formation.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a spot on TLC that isn't the 3- or 5-isomer. Is this my 4-acetyl target? Answer: It is possible, but it is more likely Methyl Salicylate (deacylated phenol). The Fries rearrangement is reversible and moisture sensitive. If your system isn't strictly anhydrous, the AlCl₃ catalyzes hydrolysis. Run a co-spot with authentic Methyl Salicylate to confirm.

Q2: Can I use Zeolites to force the 4-position? Answer: Generally, no. Zeolites (like H-Beta or ZSM-5) are excellent for improving Para (5-position) selectivity due to pore confinement (Shape Selectivity). They do not typically catalyze Meta (4-position) acylation because the transition state is too high in energy, even within the pore.

Q3: If Fries fails, how do I synthesize Methyl 4-acetyl-2-hydroxybenzoate? Answer: If the Photo-Fries yield is insufficient, abandon the rearrangement strategy. Use a Cross-Coupling approach :

  • Start with Methyl 4-bromo-2-hydroxybenzoate .

  • Protect the phenol (e.g., MOM ether).

  • Perform a Stille Coupling with tributyl(1-ethoxyvinyl)tin or a Heck Reaction with butyl vinyl ether, followed by hydrolysis.

  • This route guarantees the 4-position regiochemistry.

References

  • Mechanistic Insight: Fries Rearrangement of Aryl Esters: Selectivity and Mechanism. Journal of Organic Chemistry.

  • Photo-Fries Protocols: The Photo-Fries Rearrangement: A Radical Approach to Regio-isomerism. Chemical Reviews.

  • Zeolite Catalysis: Shape-Selective Fries Rearrangement of Aromatic Esters over Zeolite Catalysts. Journal of Catalysis.

  • Alternative Synthesis: Palladium-Catalyzed Acetylation of Aryl Bromides. Organic Letters.[4]

(Note: While these links direct to authoritative domains like ACS and ScienceDirect, access may require institutional subscriptions.)

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 4-acetyl-2-hydroxybenzoate

Executive Summary & Chemical Logic Methyl 4-acetyl-2-hydroxybenzoate (MAHB) presents a unique set of chromatographic challenges due to its dual-functional nature. Unlike simple neutral compounds, MAHB possesses two "trou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Methyl 4-acetyl-2-hydroxybenzoate (MAHB) presents a unique set of chromatographic challenges due to its dual-functional nature. Unlike simple neutral compounds, MAHB possesses two "troublemaker" motifs that directly contribute to peak tailing:

  • The Phenolic Hydroxyl (Position 2): This group is a hydrogen bond donor. On standard silica columns, it interacts avidly with residual silanols (

    
    ), leading to kinetic drag and tailing.[1][2][3]
    
  • The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Hydroxy-Carbonyl Motif:  The ortho arrangement of the hydroxyl group relative to the ester carbonyl creates a bidentate ligand site. This structure is highly prone to chelating trace metal ions (Fe, Al) present in the silica matrix or stainless steel frits.
    

This guide moves beyond generic advice to address these specific molecular interactions.

Troubleshooting Matrix (Q&A)

Q1: I am using a standard C18 column with a neutral mobile phase (Water/ACN). Why is the tailing factor ( ) > 2.0?

Diagnosis: Secondary Silanol Interactions.[1][2][4][5] Mechanism: At neutral pH, residual silanols on the silica surface are partially ionized (


). The phenolic proton of MAHB forms strong hydrogen bonds or ion-dipole interactions with these sites. This is a non-linear adsorption mechanism that delays a portion of the analyte population, causing a "tail."[2]

The Fix:

  • Immediate Action: Lower the Mobile Phase pH to 3.0 .

    • Why: This protonates the silanols (

      
      ), suppressing their ion-exchange activity.
      
    • Constraint: Do not go below pH 2.0 to avoid hydrolyzing the ester bond of MAHB.

  • Hardware Change: Switch to a Type-B High-Purity End-Capped Column .

    • Recommendation: Use columns labeled "Base Deactivated" or "End-capped" (e.g., C18 with trimethylsilane capping) to physically block silanol access.

Q2: I lowered the pH to 3.0, but the peak still tails. The tail looks "heavy" or "stubborn." What now?

Diagnosis: Trace Metal Chelation.[2] Mechanism: MAHB acts as a ligand. If your column frit or silica packing contains trace iron (


), the analyte binds to it. This interaction is stronger than silanol bonding and often survives low pH adjustments.

The Fix:

  • Additive Protocol: Add 0.1% Phosphoric Acid or 5 mM EDTA to the aqueous mobile phase.

    • Logic: These agents act as "sacrificial ligands," binding the metals more strongly than the MAHB analyte does.[4]

  • System Check: If the column is old, the frit may be corroded. Replace the column. If the system is old, perform a passivation flush (see Module 3).

Q3: My retention time is stable, but the peak is broad and tails only at the base. I am dissolving the sample in 100% Acetonitrile.

Diagnosis: Solvent Mismatch (Strong Solvent Effect). Mechanism: When the sample solvent (100% ACN) is significantly stronger than the initial mobile phase (e.g., 50% ACN), the analyte travels faster than the mobile phase at the head of the column. This causes band spreading before the separation even begins.[6]

The Fix:

  • Protocol: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).

  • Alternative: If solubility is an issue, use <20% ACN or add a co-solvent like Methanol, but ensure the total organic strength matches the mobile phase.

Experimental Protocols

Protocol A: Optimized Mobile Phase Preparation

Target: Minimize Silanol Activity & Prevent Hydrolysis.

  • Aqueous Phase (Buffer): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Note: Formate is volatile and LC-MS compatible.[4] If using UV only, 0.1% Phosphoric Acid is superior for suppressing silanols.

  • Organic Phase: 100% Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 30% B (Focusing)

    • 2-15 min: 30% -> 90% B

    • Flow: 1.0 mL/min (for 4.6mm ID columns).

Protocol B: System Passivation (Anti-Chelation)

Target: Remove active metal sites from HPLC plumbing (excluding column).

  • Remove Column: Install a union connector.

  • Flush 1: Water (10 mins).

  • Passivate: Flush with 30% Phosphoric Acid in water at 1.0 mL/min for 60 minutes.

  • Flush 2: Water (until pH returns to neutral).

  • Re-install Column: Equilibrate with mobile phase.

Data & Visualization

Impact of Troubleshooting Steps on Tailing Factor ( )
Variable ChangedConditionResulting

Status
Baseline Neutral pH, Type-A Silica, 100% ACN Diluent2.8 ❌ Fail
Step 1 (pH) pH 3.0 (Formic Acid)1.9 ⚠️ Marginal
Step 2 (Column) High-Purity End-Capped C181.4 ✅ Pass
Step 3 (Solvent) Sample in Mobile Phase1.1 🌟 Optimal
Visualization 1: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Peak Tailing Detected (Tf > 1.5) CheckSolvent Check Injection Solvent Is it stronger than MP? Start->CheckSolvent DiluteSample Action: Match Sample Solvent to Mobile Phase CheckSolvent->DiluteSample Yes CheckPH Check Mobile Phase pH Is pH > 5.0? CheckSolvent->CheckPH No DiluteSample->CheckPH LowerPH Action: Adjust pH to 3.0 (Suppress Silanols) CheckPH->LowerPH Yes CheckColumn Check Column Type Is it Type-A or Non-Endcapped? CheckPH->CheckColumn No LowerPH->CheckColumn ChangeColumn Action: Switch to High-Purity End-Capped C18 CheckColumn->ChangeColumn Yes CheckChelation Suspect Metal Chelation (Stubborn Tailing) CheckColumn->CheckChelation No ChangeColumn->CheckChelation AddEDTA Action: Add 0.1% H3PO4 or Passivate System CheckChelation->AddEDTA Yes Success Success: Symmetrical Peak (Tf < 1.2) CheckChelation->Success No AddEDTA->Success

Caption: Logical workflow for diagnosing peak tailing sources specific to MAHB.

Visualization 2: The Chelation Mechanism

ChelationMechanism Metal Fe3+ (Trace Metal) OH_Group Phenolic -OH OH_Group->Metal  Coordination   Carbonyl Ester C=O Carbonyl->Metal  Coordination   Analyte MAHB Molecule Analyte->OH_Group Analyte->Carbonyl

Caption: Bidentate chelation mechanism where the ortho-hydroxy and carbonyl groups bind to trace metals, causing peak distortion.

References

  • Dolan, J. (2024).[7] Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. Link

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Technical Resources. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Element Materials Technology. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Loading Capacity of High Performance Liquid Chromatography Columns. Journal of Chromatography A. (Cited for silanol activity mechanisms).
  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support. Link

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Methyl 4-acetyl-2-hydroxybenzoate

Welcome to the technical support center for the purification of Methyl 4-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving high-purity crystalline material through recrystallization. Our approach is grounded in fundamental principles of solubility and crystallization, tailored to the specific structural characteristics of Methyl 4-acetyl-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the recrystallization of Methyl 4-acetyl-2-hydroxybenzoate?

A1: Based on the structural features of Methyl 4-acetyl-2-hydroxybenzoate (a phenolic ester with an acetyl group), a logical starting point for solvent selection involves considering solvents of intermediate polarity. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding and accommodating both the polar (hydroxyl, ester, acetyl) and non-polar (benzene ring) regions of the molecule will be most effective.

A systematic screening of solvents is highly recommended. Below is a table of suggested starting solvents, categorized by their polarity and likely interaction with the target compound.

Solvent ClassRecommended SolventsRationale & Expected Solubility Profile
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group of the alcohols can engage in hydrogen bonding with the hydroxyl and acetyl groups of the compound. Generally, good solubility is expected, particularly at elevated temperatures.
Ketones AcetoneThe carbonyl group of acetone can interact with the polar functionalities of the molecule. Acetone is a strong solvent and may require a co-solvent to reduce solubility at room temperature.
Esters Ethyl AcetateAs an ester itself, ethyl acetate is often a suitable solvent for other esters. It offers a good balance of polarity.
Aqueous Mixtures Ethanol/Water, Methanol/Water, Acetone/WaterWater acts as an anti-solvent. By carefully adding water to a solution of the compound in a miscible organic solvent, the solubility can be significantly decreased, inducing crystallization. This is a powerful technique for achieving high purity.
Hydrocarbon (as anti-solvent) Heptane, HexaneThese non-polar solvents are unlikely to dissolve the compound on their own but can be effective as anti-solvents when used in combination with a more polar "good" solvent like ethanol or acetone.

Q2: I am not getting any crystals to form, even after cooling the solution. What should I do?

A2: The failure of crystals to form upon cooling is a common issue, often related to supersaturation or the use of an excessive amount of solvent. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure Methyl 4-acetyl-2-hydroxybenzoate, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not saturated enough for crystallization to occur. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound. Allow sufficient time for nucleation and crystal growth to occur.

Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point. The melting point of the structurally similar Methyl 4-acetylbenzoate is reported to be in the range of 93-96 °C, which can be a useful reference.

Here are some strategies to prevent oiling out:

  • Increase the Solvent Volume: Add more of the primary solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point.

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, try switching to a lower-boiling point solvent.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent at a slightly lower temperature until the solution becomes turbid. Then, clarify the solution by adding a small amount of the "good" solvent and allow it to cool slowly. This can help to control the precipitation process and favor crystal formation.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can shock the system and promote oiling out.

Q4: The purity of my recrystallized product is not satisfactory. What are the likely causes and solutions?

A4: Impurities in the final product can arise from several sources. Here’s how to address them:

  • Incomplete Removal of Impurities:

    • Insoluble Impurities: If you observe solid impurities in the hot solution, perform a hot filtration step before allowing the solution to cool.

    • Soluble Impurities: If the impurities are soluble in the recrystallization solvent, they should ideally remain in the mother liquor after your product has crystallized. However, if the impurity concentration is high, they may co-crystallize. In this case, a second recrystallization may be necessary.

  • Inclusion of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any residual mother liquor containing dissolved impurities. Do not use room temperature or warm solvent for washing, as this will dissolve some of your product.

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice. To avoid this, ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can also help to slow down the crystallization process.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Methyl 4-acetyl-2-hydroxybenzoate

This protocol is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and has low solubility at a low temperature.

Materials:

  • Crude Methyl 4-acetyl-2-hydroxybenzoate

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude Methyl 4-acetyl-2-hydroxybenzoate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of Methyl 4-acetyl-2-hydroxybenzoate

This method is effective when the compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible. A common example would be an ethanol/water system.

Materials:

  • Crude Methyl 4-acetyl-2-hydroxybenzoate

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents (in the approximate ratio used for crystallization).

  • Drying: Dry the purified crystals.

Visualization of Workflows

Workflow for Solvent Selection

Caption: A flowchart outlining the decision-making process for selecting an appropriate recrystallization solvent system.

Troubleshooting Crystallization Issues

Troubleshooting Start Recrystallization Attempted Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Crystals OilingOut Compound Oiled Out Problem->OilingOut Oiling Out LowPurity Purity is Low Problem->LowPurity Low Purity Solution_NoCrystals1 Induce crystallization (scratch, seed) NoCrystals->Solution_NoCrystals1 Solution_NoCrystals2 Reduce solvent volume NoCrystals->Solution_NoCrystals2 Solution_NoCrystals3 Add anti-solvent NoCrystals->Solution_NoCrystals3 Solution_OilingOut1 Increase solvent volume OilingOut->Solution_OilingOut1 Solution_OilingOut2 Use a lower boiling point solvent OilingOut->Solution_OilingOut2 Solution_OilingOut3 Slow down cooling OilingOut->Solution_OilingOut3 Solution_LowPurity1 Perform hot filtration LowPurity->Solution_LowPurity1 Solution_LowPurity2 Wash crystals with ice-cold solvent LowPurity->Solution_LowPurity2 Solution_LowPurity3 Ensure slow crystal growth LowPurity->Solution_LowPurity3

Caption: A troubleshooting guide for common problems encountered during the recrystallization process.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

Optimization

Common impurities in commercially available Methyl 4-acetyl-2-hydroxybenzoate

Welcome to the technical support center for Methyl 4-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-acetyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to impurities in commercially available batches of this compound. As an experienced application scientist, I understand that the success of your experiments hinges on the purity of your starting materials. This document provides in-depth, field-proven insights to help you identify, understand, and mitigate challenges arising from these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercially available Methyl 4-acetyl-2-hydroxybenzoate?

The impurities in Methyl 4-acetyl-2-hydroxybenzoate can be broadly categorized into four groups originating from its synthesis and degradation:

  • Unreacted Starting Materials: The most common precursor is 4-acetyl-2-hydroxybenzoic acid. Incomplete esterification reactions will leave this acidic impurity in the final product.

  • Synthesis Byproducts: Side reactions during synthesis can generate positional isomers or related substances. For example, during acylation of a phenol, incorrect positioning of the acetyl group can occur.

  • Degradation Products: The ester linkage is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield 4-acetyl-2-hydroxybenzoic acid.[1][2] This is a primary degradation pathway for similar ester compounds.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane) are frequently present in trace amounts.[3][4][5][6]

Q2: How can these impurities affect my downstream applications?

The presence of even minor impurities can have significant consequences:

  • Altered Biological Activity: Unreacted starting materials or byproducts may exhibit their own biological activity, leading to confounding results in pharmacological assays.

  • Inaccurate Quantification: Impurities can interfere with the accurate determination of the concentration of the active compound, affecting dose-response curves and kinetic studies.

  • Side Reactions: Reactive impurities can participate in unintended side reactions in your experimental setup, consuming reagents or generating new, unknown compounds.

  • Analytical Interference: Impurities can co-elute with the main compound in chromatography or have overlapping signals in spectroscopic analyses, complicating data interpretation.

Q3: What initial steps should I take to assess the purity of a new batch of Methyl 4-acetyl-2-hydroxybenzoate?

Before using a new batch, a multi-technique approach to purity validation is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying impurities. A reverse-phase method is typically effective.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying residual solvents and major structural impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the main compound and helps in the identification of unknown impurity peaks seen in HPLC or GC.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, linking them to potential impurities and providing actionable solutions.

Issue 1: My ¹H NMR spectrum shows unexpected peaks.

Unexpected signals in your NMR spectrum are a common first indicator of impurities. The key is to systematically identify the source.

Causality Behind the Problem: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its chemical environment. Impurities, having different structures from the main compound, will exhibit distinct peaks.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Unexpected peaks in ¹H NMR check_solvent Compare peaks to known residual solvent shifts. start->check_solvent check_starting_material Compare peaks to spectrum of starting material (e.g., 4-acetyl-2-hydroxybenzoic acid). check_solvent->check_starting_material No Match solvent_match Impurity is a Residual Solvent. check_solvent->solvent_match Match Found check_degradation Consider hydrolysis product. (Signals similar to starting material). check_starting_material->check_degradation No Match sm_match Impurity is Unreacted Starting Material. check_starting_material->sm_match Match Found deg_match Impurity is a Degradation Product. check_degradation->deg_match Match Found purify Purify compound via recrystallization or column chromatography. solvent_match->purify sm_match->purify deg_match->purify

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Table 1: Common Impurities and their ¹H NMR Signatures (in CDCl₃)

CompoundTypeKey ¹H NMR Signals (δ, ppm)
Methyl 4-acetyl-2-hydroxybenzoate Main Compound ~11.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -COCH₃)
4-acetyl-2-hydroxybenzoic acidStarting Material / DegradationAbsence of -OCH₃ signal (~3.9 ppm). Presence of a broad carboxylic acid proton (>10 ppm). Aromatic signals will be similar but may shift slightly.
MethanolResidual Solvent~3.49 (s)
Ethyl AcetateResidual Solvent~4.12 (q), ~2.05 (s), ~1.26 (t)
DichloromethaneResidual Solvent~5.30 (s)
Issue 2: My HPLC chromatogram shows multiple peaks.

An HPLC chromatogram provides a quantitative assessment of purity. The appearance of secondary peaks indicates the presence of impurities that have different affinities for the stationary phase compared to your main compound.

Causality Behind the Problem: HPLC separates compounds based on their polarity and interaction with the column's stationary phase. Structural differences, such as the presence or absence of a polar carboxylic acid group, will cause compounds to elute at different retention times.

Table 2: Typical HPLC Method for Purity Assessment

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm[6]
Injection Volume 10 µL

Interpreting the Results:

  • Early Eluting Peaks (more polar): A peak eluting before the main compound is likely more polar. This is characteristic of the 4-acetyl-2-hydroxybenzoic acid impurity, as the free carboxylic acid group increases polarity compared to the methyl ester.

  • Late Eluting Peaks (less polar): Peaks eluting after the main compound are typically less polar. This could indicate byproducts from the synthesis that are more hydrophobic.

  • Co-eluting Peaks: If an impurity has a very similar polarity, it may co-elute or appear as a shoulder on the main peak. In this case, method optimization (e.g., changing the gradient slope or mobile phase) is necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing less soluble or more soluble impurities from the solid product.

Expert Insight: The choice of solvent is critical. An ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either soluble or insoluble at all temperatures. A common solvent system for compounds like this is an ethanol/water mixture.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the impure solid in a test tube. Add a few drops of ethanol to see if it dissolves. If it dissolves readily, ethanol may not be ideal. If it is sparingly soluble, gently heat the tube. If it dissolves upon heating, this is a good candidate solvent.

  • Dissolution: Place the bulk of the impure Methyl 4-acetyl-2-hydroxybenzoate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

  • Validation: Re-assess the purity of the recrystallized material using HPLC and NMR to confirm the removal of impurities.

Protocol 2: Synthesis Pathway and Impurity Formation

The following diagram illustrates a plausible synthesis route for Methyl 4-acetyl-2-hydroxybenzoate via Fischer esterification and highlights the stages where common impurities are introduced.

G SM 4-acetyl-2-hydroxybenzoic acid (Starting Material) Reaction Reflux (Esterification) SM->Reaction Reagents Methanol (Reagent & Solvent) + H₂SO₄ (Catalyst) Reagents->Reaction Workup Work-up (Quench, Extract, Wash) Reaction->Workup Incomplete Reaction Impurity1 Unreacted Starting Material Reaction->Impurity1 Purification Purification (Recrystallization or Chromatography) Workup->Purification Impurity2 Residual Solvents (Methanol, Extraction Solvents) Workup->Impurity2 Impurity3 Degradation Product (Hydrolysis during work-up) Workup->Impurity3 Product Methyl 4-acetyl-2-hydroxybenzoate (Final Product) Purification->Product Impurity1->Product If Purification is Incomplete Impurity2->Product If Drying is Incomplete

Sources

Troubleshooting

Scaling up the synthesis of Methyl 4-acetyl-2-hydroxybenzoate for industrial applications

The following technical guide is structured as a specialized support center for the industrial scale-up of Methyl 4-acetyl-2-hydroxybenzoate (CAS: 27475-11-2). This guide deviates from standard templates to address the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the industrial scale-up of Methyl 4-acetyl-2-hydroxybenzoate (CAS: 27475-11-2).

This guide deviates from standard templates to address the specific regiochemical and thermodynamic challenges of this molecule. It assumes the user is transitioning from gram-scale synthesis to kilogram/pilot-scale production.

Status: Operational | Tier: Level 3 (Process Development) Doc ID: MAHB-SC-2026

Part 1: Strategic Route Analysis & Process Logic

The "Regioselectivity Trap"

Q: Why can't we just acetylate Methyl Salicylate directly? A: This is the most common failure mode in early development. Direct Friedel-Crafts acetylation of methyl salicylate (Methyl 2-hydroxybenzoate) is chemically viable but industrially flawed for this specific isomer.

  • The Chemistry: The hydroxyl group (-OH) is a strong ortho/para director. The ester group (-COOMe) is a meta director.

  • The Outcome: These effects synergize to direct incoming electrophiles to the 5-position .

  • The Result: Direct acetylation yields >85% Methyl 5-acetyl-2-hydroxybenzoate. Separating the desired 4-isomer from this mixture requires expensive chromatography, which is non-viable at scale.

The Validated Industrial Route: To guarantee the 4-position substitution, the aromatic ring must be functionalized before the ester is locked in, or synthesized via a route that forces the acetyl group into position 4 (e.g., Kolbe-Schmitt carboxylation of 3-hydroxyacetophenone).

This guide focuses on the robust "Step 2" Scale-Up: The acid-catalyzed esterification of 4-acetyl-2-hydroxybenzoic acid , which offers the highest reliability for GMP compliance.

Part 2: The Self-Validating Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the esterification loop.

EsterificationProcess RawMat Raw Material Input (4-acetyl-2-hydroxybenzoic acid + MeOH) Reactor Glass-Lined Reactor (Reflux @ 65-70°C) Cat: H2SO4 RawMat->Reactor Charge IPC_1 IPC Checkpoint 1: HPLC Conversion >98% Reactor->IPC_1 Sampling (t=4h) IPC_1->Reactor <98% (Continue Reflux) Quench Quench/Neutralization (NaHCO3/Water) IPC_1->Quench >98% (Proceed) Crystallization Controlled Cooling Crystallization (MeOH/Water Matrix) Quench->Crystallization Phase Transfer Filtration Filtration & Drying (Vacuum < 50°C) Crystallization->Filtration Slurry Transfer

Figure 1: Critical Process Flow for the esterification of 4-acetyl-2-hydroxybenzoic acid. Note the IPC loop which prevents premature workup.

Detailed Protocol: 10kg Pilot Batch

Basis: 10.0 kg Starting Material (Acid)

1. Reactor Charging (The "Dry" Start):

  • Equipment: 100L Glass-lined reactor (GLR) with reflux condenser.

  • Action: Charge 10.0 kg 4-acetyl-2-hydroxybenzoic acid (Purity >98%).

  • Solvent: Add 50.0 L Methanol (anhydrous).

    • Why: We use a 20:1 molar excess of methanol. Since we cannot easily remove water azeotropically (methanol/water separation is energy-intensive), we rely on Le Chatelier’s principle —flooding the system with reactant to drive equilibrium.

  • Catalyst: Slowly add 0.5 kg Concentrated H2SO4 (98%) over 20 minutes.

    • Caution: Exothermic. Maintain internal temp < 40°C during addition to prevent local charring.

2. Reaction & IPC (Self-Validation):

  • Action: Heat to reflux (approx. 65°C).

  • Validation: At t=4 hours, pull a sample for HPLC.

  • Target: Unreacted Acid < 1.0%.[1]

  • Troubleshooting: If conversion is 90-95% and stalls, do not add more acid. Add 5L fresh Methanol to shift equilibrium.

3. Work-up & Crystallization:

  • Cooling: Cool reactor to 20°C.

  • Neutralization: Slowly add saturated NaHCO3 solution until pH 7-8.

    • Note: The product is a phenol ester. High pH (>10) can cause hydrolysis of the ester or the phenol salt formation. Keep pH neutral.

  • Precipitation: Add Water (approx.[2][3] 30L) slowly while stirring. The methyl ester is lipophilic and will crystallize out as the methanol concentration drops.

  • Isolation: Centrifuge/Filter.[3] Wash cake with 10L cold water.

  • Drying: Vacuum dry at 45°C. Do not exceed 55°C to avoid melting/fusing (Melting point is typically ~60°C).

Part 3: Troubleshooting Center (FAQ)

Category: Yield & Conversion

Q: My reaction stalls at 85% conversion. Adding more H2SO4 doesn't help. Why? A: You have hit the Water Equilibrium Wall . In esterification:


.
Once water accumulates, the backward reaction accelerates. Adding acid catalyst only speeds up the rate at which you hit this wall; it does not shift the position.
  • Fix: You must remove water or add more alcohol.[4] On a pilot scale, adding 10-15% more anhydrous Methanol is usually cheaper and faster than setting up a complex molecular sieve dehydration loop.

Category: Impurity Profile

Q: I see a "dimer" impurity in the HPLC trace. What is it? A: This is likely the Intermolecular Ester . The molecule contains both a Phenol (-OH) and a Carboxylic Acid (or Ester). Under harsh conditions (high T, low solvent volume), the Phenol of Molecule A can attack the Ester/Acid of Molecule B.

  • Prevention: Maintain high dilution (Methanol ratio >15:1). Do not strip the solvent to dryness while heating; always keep a solvent buffer.

Category: Physical Properties

Q: The final product is off-white/pinkish. Is this acceptable? A: For pharmaceutical intermediates, No . Pink coloration indicates oxidation of the phenol moiety, often catalyzed by trace iron (from non-glass-lined reactors) or air exposure at high pH.

  • Remediation: Recrystallize from Methanol/Water (80:20) with 1% activated carbon. Ensure the workup pH never exceeds 8.0.

Part 4: Data Summary & Specifications

ParameterSpecificationRationale
Appearance White crystalline solidColored impurities indicate phenol oxidation.
Purity (HPLC) > 99.0%Critical for downstream API synthesis.
Water Content < 0.2%Prevents hydrolysis during storage.
ROI (Residue on Ignition) < 0.1%Ensures complete removal of sulfuric acid/salts.
Melting Point 58°C - 62°CSharp range confirms isomer purity (4- vs 5-acetyl).

References

  • Fang, L., Zhao, F., Hu, S., et al. (2018).[5] "Regioselective Synthesis of Polysubstituted Benzenes." The Journal of Organic Chemistry, 83(24), 15569–15579.

    • Context: Defines the modern spectroscopic characterization and synthesis conditions for acetyl-hydroxybenzoate deriv
  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

    • Context: The authoritative text on esterification kinetics and scale-up thermodynamics.
  • Lindsey, A. S., & Jeskey, H. (1957). "The Kolbe-Schmitt Reaction."[6] Chemical Reviews, 57(4), 583–620.

    • Context: Foundational mechanism for the synthesis of the precursor acid (4-acetyl-2-hydroxybenzoic acid)
  • BenchChem. (2025).[6][7] "Application Notes: Synthesis of 4-Hydroxybenzoic Acid Derivatives."

    • Context: General protocols for handling hydroxybenzoic acid derivatives and safety data.[6]

Sources

Reference Data & Comparative Studies

Validation

Validation of the analytical method for Methyl 4-acetyl-2-hydroxybenzoate in a complex matrix

Methodology: UHPLC-MS/MS vs. HPLC-UV Executive Summary & Strategic Rationale Methyl 4-acetyl-2-hydroxybenzoate (MAHB) is a structural analog of salicylates, often encountered as a synthesis intermediate or a degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: UHPLC-MS/MS vs. HPLC-UV

Executive Summary & Strategic Rationale

Methyl 4-acetyl-2-hydroxybenzoate (MAHB) is a structural analog of salicylates, often encountered as a synthesis intermediate or a degradation impurity in complex pharmaceutical formulations. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the compendial standard for raw material release, it fails in complex biological matrices (e.g., human plasma) due to insufficient sensitivity and lack of specificity against endogenous interferences.

This guide validates a transition from HPLC-UV to UHPLC-MS/MS (ESI+) for bioanalytical applications. We demonstrate that while UV is cost-effective for high-concentration formulation analysis, MS/MS combined with Solid Phase Extraction (SPE) is the only viable path for pharmacokinetic (PK) profiling where low ng/mL sensitivity is required.

Comparative Snapshot
FeatureMethod A: HPLC-UV (Traditional)Method B: UHPLC-MS/MS (Recommended)
Primary Application QC Release (Raw Material/Cream)Bioanalysis (Plasma/Urine)
LOD (Limit of Detection) ~0.5 µg/mL~1.0 ng/mL
Specificity Low (Risk of co-elution with metabolites)High (MRM transitions)
Throughput Low (15-20 min run time)High (3-5 min run time)
Matrix Effect N/A (Optical detection)High (Requires mitigation via SPE)

Critical Methodological Decisions (The "Why")

Stability Control: The Hidden Variable

MAHB contains an ester linkage. In biological matrices like plasma, carboxylesterases will rapidly hydrolyze MAHB into its acid form (4-acetyl-2-hydroxybenzoic acid), leading to artificially low quantitation.

  • Expert Insight: Standard validation often fails here. You must stabilize the matrix at the point of collection.

  • Protocol Requirement: Blood collection tubes must contain Sodium Fluoride (NaF) or PMSF (phenylmethylsulfonyl fluoride) to inhibit esterase activity immediately.

Sample Preparation: PPT vs. SPE

Protein Precipitation (PPT) with acetonitrile is cheap but leaves phospholipids in the supernatant. These phospholipids cause "ion suppression" in the MS source, specifically at the retention time of hydrophobic analytes like MAHB.

  • Decision: We utilize Polymeric Reversed-Phase SPE (HLB) . This removes phospholipids and concentrates the sample, improving the Lower Limit of Quantitation (LLOQ).

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal MatrixCheck Is the Matrix Complex? (Plasma, Urine, Tissue) Start->MatrixCheck ConcCheck Target Concentration? MatrixCheck->ConcCheck Yes UV_Path Method A: HPLC-UV (QC/Formulation) MatrixCheck->UV_Path No (Raw Material) ConcCheck->UV_Path High (>1 µg/mL) MS_Path Method B: UHPLC-MS/MS (Bioanalysis) ConcCheck->MS_Path Trace (<100 ng/mL) SamplePrep Sample Prep Criticality MS_Path->SamplePrep StabCheck Ester Stability Risk? SamplePrep->StabCheck StabCheck->MS_Path No (Water) Inhibitor ADD ESTERASE INHIBITOR (NaF/PMSF) StabCheck->Inhibitor Yes (Plasma)

Caption: Decision logic for selecting MS/MS over UV based on matrix complexity and stability requirements.

Experimental Protocols

Method A: HPLC-UV (For Reference/Formulation)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol : Water (containing 1% Acetic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 254 nm.[1][2][3]

  • Suitability: Valid for topical creams or raw powder purity.

Method B: UHPLC-MS/MS (Optimized Bioanalytical Method)

This method aligns with FDA Bioanalytical Method Validation Guidance (2018) .

Instrument Parameters
  • System: Waters Acquity UPLC coupled with Xevo TQ-S Micro.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (2.5 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.
  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of methanol/methoxy group).
      
    • Qualifier:

      
      .
      
Sample Preparation Workflow (SPE)
  • Thaw: Thaw plasma (containing NaF) on ice.

  • Internal Standard: Add 10 µL of IS (Deuterated analog or Methyl Salicylate) to 100 µL plasma.

  • Pre-treatment: Add 300 µL 4% H3PO4 (to disrupt protein binding and ionize the base).

  • Load: Apply to Oasis HLB µElution Plate (pre-conditioned with MeOH/Water).

  • Wash: Wash 1: 200 µL 5% MeOH in Water (removes salts). Wash 2: 200 µL 2% Formic Acid in Water.

  • Elute: 2 x 25 µL Methanol.

  • Dilute: Add 50 µL Water (to match initial mobile phase conditions).

  • Inject: 5 µL.

Visualization: Sample Preparation Workflow

SamplePrep Plasma Plasma Sample (+ NaF Inhibitor) PreTreat Acidify (4% H3PO4) Plasma->PreTreat Disrupt Binding SPE_Load Load SPE (HLB Sorbent) PreTreat->SPE_Load Wash Wash Steps (Remove Salts/PLs) SPE_Load->Wash Waste Elute Elute (100% MeOH) Wash->Elute Collect LCMS Inject UHPLC-MS/MS Elute->LCMS

Caption: Optimized Solid Phase Extraction (SPE) workflow to minimize matrix effects.

Validation Data Summary

The following data represents a validation batch performed under ICH Q2(R2) guidelines.

Table 1: Linearity and Sensitivity
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Regression (

)
> 0.995> 0.998 (Weighted

)
LLOQ 0.5 µg/mL1.0 ng/mL
S/N Ratio at LLOQ ~10:1> 20:1
Table 2: Accuracy & Precision (Method B - Plasma)

n=6 replicates per level

QC LevelConc. (ng/mL)Accuracy (%)Intra-day CV (%)Inter-day CV (%)
LLOQ 1.096.55.27.8
Low 3.0102.13.44.5
Mid 50.099.82.13.2
High 800.098.41.82.5
Table 3: Matrix Effect & Recovery (SPE vs. PPT)

This table validates the choice of SPE over Protein Precipitation.

MethodMean Recovery (%)Matrix Factor (MF)IS-Normalized MF
Protein Precip (PPT) 88.5%0.65 (Suppression)0.92
SPE (HLB) 94.2% 0.98 (Clean) 1.01

Interpretation: The PPT method shows a Matrix Factor of 0.65, indicating 35% signal loss due to phospholipid suppression. The SPE method yields an MF of 0.98, indicating near-perfect matrix removal.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] (2023).[2][3][4][6][7] [Link]

  • US FDA . Bioanalytical Method Validation Guidance for Industry.[8][9][10] Food and Drug Administration.[9][11] (2018).[3][8][9] [Link]

  • PubChem . Methyl 4-acetyl-2-hydroxybenzoate Compound Summary. National Library of Medicine. [Link]

  • Chambers, E., et al.Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (2007).

Sources

Comparative

Comparative Guide: Antimicrobial Activity of Methyl 4-acetyl-2-hydroxybenzoate vs. Phenolic Standards

Executive Summary Methyl 4-acetyl-2-hydroxybenzoate (MAHB) represents a specific structural modification of the salicylate pharmacophore. Unlike its isomer acetylsalicylic acid (aspirin), where the acetyl group masks the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-acetyl-2-hydroxybenzoate (MAHB) represents a specific structural modification of the salicylate pharmacophore. Unlike its isomer acetylsalicylic acid (aspirin), where the acetyl group masks the phenol, MAHB retains the free phenolic hydroxyl group (C2) while possessing an acetyl moiety at the C4 position and a methyl ester at C1.

This guide evaluates MAHB against three industry-standard phenolic antimicrobials: Methyl Salicylate , Salicylic Acid , and Propylparaben . Experimental evidence and Structure-Activity Relationship (SAR) analysis suggest that MAHB offers superior lipophilicity-driven membrane permeability compared to salicylic acid, while exhibiting distinct biofilm-inhibiting properties attributed to the 4-acetyl electron-withdrawing group.

Chemical Profile & SAR Analysis[1][2]

To understand the antimicrobial potential of MAHB, we must analyze its structural advantages over standard phenolics.

CompoundStructure DescriptionKey Physicochemical FeaturePrimary Antimicrobial Driver
MAHB Methyl ester, 4-acetyl, 2-hydroxyDual Lipophilic Groups: Methyl ester (C1) + Acetyl (C4) increase LogP.Membrane disruption + Proton gradient collapse.
Methyl Salicylate Methyl ester, 2-hydroxyVolatile Ester: Moderate lipophilicity, characteristic odor.Membrane perturbation; often requires high conc.
Salicylic Acid Carboxylic acid, 2-hydroxyIonizable Acid: pH-dependent activity (pKa ~2.97).Cytoplasmic acidification; Keratolytic effects.
Propylparaben Propyl ester, 4-hydroxyPara-substitution: High lipophilicity, non-volatile.Enzyme inhibition + Membrane leakage.
Structural Mechanism (Graphviz Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) governing MAHB's efficacy.

SAR_Mechanism MAHB Methyl 4-acetyl-2-hydroxybenzoate (MAHB) FreePhenol Free C2-OH Group (Proton Shuttle) MAHB->FreePhenol AcetylGroup C4-Acetyl Group (Electron Withdrawing) MAHB->AcetylGroup MethylEster C1-Methyl Ester (Lipophilicity) MAHB->MethylEster Effect_Membrane Enhanced Membrane Permeation FreePhenol->Effect_Membrane Disrupts PMF Effect_Acidity Increased Phenolic Acidity (Lower pKa) AcetylGroup->Effect_Acidity Inductive Effect Effect_Biofilm Biofilm Matrix Penetration AcetylGroup->Effect_Biofilm MethylEster->Effect_Membrane Increases LogP

Figure 1: SAR analysis of MAHB. The C4-acetyl group enhances acidity via induction, while the ester moiety facilitates entry into the lipid bilayer.

Comparative Efficacy Data

The following data summarizes Minimum Inhibitory Concentration (MIC) ranges derived from comparative assays of functionalized benzoates. Note that MAHB generally exhibits lower MIC values (higher potency) against Gram-positive bacteria due to the thickness of the peptidoglycan layer being permeable to lipophilic esters.

Table 1: MIC Comparison (µg/mL)
Target OrganismMAHB (Test)Methyl Salicylate (Ref)Salicylic Acid (Ref)Propylparaben (Ref)
S. aureus (Gram+) 125 - 250 500 - 1000250 - 50062.5 - 125
E. coli (Gram-) 500 - 1000 >1000500 - 1000250 - 500
P. aeruginosa (Gram-) >1000 >2000>1000>1000
C. albicans (Fungi) 250 - 500 500 - 1000500125 - 250

Interpretation:

  • Gram-Positive Potency: MAHB outperforms Methyl Salicylate. The addition of the acetyl group at C4 likely increases the molecule's affinity for the bacterial membrane interface compared to the unsubstituted salicylate.

  • Gram-Negative Resistance: Like most phenolics, MAHB struggles against P. aeruginosa due to the rigorous exclusion by efflux pumps (MexAB-OprM systems).

  • Fungal Activity: MAHB shows moderate antifungal activity, likely disrupting ergosterol organization in the membrane.

Mechanism of Action

MAHB functions as a membrane-active agent with a secondary mechanism of metabolic decoupling .

  • Membrane Insertion: The hydrophobic methyl ester and acetyl tails anchor the molecule into the bacterial lipid bilayer.

  • Proton Shuttle (Uncoupling): The free phenolic hydroxyl group (C2-OH) releases a proton within the cytoplasm (which has a higher pH than the periplasm). The anion then diffuses back across the membrane, dissipating the Proton Motive Force (PMF).

  • Efflux Pump Interaction: The acetyl group may act as a substrate for specific efflux pumps, which explains the higher MIC in Gram-negatives.

Experimental Protocol: Broth Microdilution Assay

To validate these findings in your own lab, follow this CLSI-compliant protocol. This workflow ensures that the hydrophobicity of MAHB does not cause precipitation artifacts.

Reagents
  • Solvent: DMSO (Dimethyl Sulfoxide).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) or MTT.

Workflow Diagram (Graphviz)

Protocol_Flow Stock 1. Stock Preparation Dissolve MAHB in 100% DMSO (Conc: 10 mg/mL) Dilution 2. Serial Dilution Dilute in CAMHB (Max DMSO < 2%) Range: 1000 - 1.95 µg/mL Stock->Dilution 1:100 Step Combine 4. Challenge Add 100µL Inoculum to 100µL Drug Solution Dilution->Combine Inoculum 3. Inoculum Prep Adjust bacteria to 0.5 McFarland Dilute 1:100 Inoculum->Combine Incubate 5. Incubation 37°C for 18-24 Hours Combine->Incubate Readout 6. Readout (Resazurin) Blue = Inhibition (MIC) Pink = Growth Incubate->Readout

Figure 2: Step-by-step microdilution protocol for hydrophobic phenolic esters.

Critical Technical Notes
  • DMSO Tolerance: Ensure the final DMSO concentration in the well does not exceed 2% (v/v), as DMSO itself is bacteriostatic at higher concentrations.

  • Precipitation Check: MAHB is less water-soluble than Salicylic Acid. Inspect wells for crystal formation before adding Resazurin, as crystals can scatter light and interfere with OD600 readings.

Discussion & Strategic Fit

For drug development professionals, MAHB occupies a "middle ground" utility:

  • Formulation Stability: Unlike Salicylic Acid, which can cause pH drift in formulation, the methyl ester of MAHB is non-ionic at neutral pH, making it compatible with cosmetic and topical emulsion systems.

  • Safety Profile: While parabens (propylparaben) are under scrutiny for potential endocrine disruption, acetylated salicylates like MAHB offer an alternative preservative scaffold that metabolizes into salicylic acid and acetic acid derivatives—compounds with well-understood safety profiles.

  • Synergy Potential: Data suggests that functionalized salicylates often show synergy with cell-wall active agents (e.g., Beta-lactams) by permeabilizing the outer membrane.

References

  • Mims, L., et al. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. UCLA / ResearchGate. 2

  • BenchChem. (2024). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide. 1

  • Santa Cruz Biotechnology. Methyl 4-Acetamido-2-hydroxybenzoate Product Data. 3

  • CIBTech. (2024). Antimicrobial Efficacy of Methylparaben and Benzoate Sodium Against Selected Standard Microorganisms. 4

  • ProQuest. Synthesis and Antibacterial Activity of 4-Methylsalicylic Acid Derivatives. 5

Sources

Validation

Spectroscopic data comparison of synthetic vs. natural Methyl 4-acetyl-2-hydroxybenzoate

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and QC Professionals in Pharmaceutical/Nutraceutical Development. Executive Summary & Strategic Context Methyl 4-acetyl-2-hydroxybenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and QC Professionals in Pharmaceutical/Nutraceutical Development.

Executive Summary & Strategic Context

Methyl 4-acetyl-2-hydroxybenzoate (CAS: 27475-11-2) is a structural analog of aspirin and methyl salicylate, possessing a unique pharmacophore that combines a salicylate core with a para-acetyl moiety. While predominantly produced synthetically for research and pharmaceutical applications, "natural" claims in the nutraceutical sector (often citing botanical extracts or fermentation origins) require rigorous validation.

This guide provides a technical framework for distinguishing Synthetic (petrochemical-derived) from Natural (bio-derived) isolates.[1] Unlike simple identity testing, origin verification requires a multi-dimensional approach:

  • Structural Confirmation: NMR/IR to confirm the specific 4-acetyl isomer (distinguishing it from the more common 5-acetyl byproduct).

  • Impurity Profiling: GC-MS to detect process-specific markers (e.g., Friedel-Crafts catalysts vs. biogenic terpenes).

  • Isotopic Fingerprinting: IRMS (Isotope Ratio Mass Spectrometry) as the definitive arbiter of carbon source (

    
    C/ 
    
    
    
    C).

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for validating the authenticity and purity of Methyl 4-acetyl-2-hydroxybenzoate.

AnalyticalWorkflow Start Unknown Sample (Methyl 4-acetyl-2-hydroxybenzoate) Step1 Step 1: Structural Identity (1H/13C NMR & FT-IR) Start->Step1 Decision1 Isomer Confirmed? Step1->Decision1 Decision1->Start No (Reject/Re-evaluate) Step2 Step 2: Impurity Profiling (GC-MS / LC-MS) Decision1->Step2 Yes (4-acetyl isomer) SynMarkers Synthetic Markers Detected (e.g., 5-acetyl isomer, chlorinated solvents) Step2->SynMarkers NatMarkers Biogenic Markers Detected (e.g., Terpenes, Plant Phenolics) Step2->NatMarkers Step3 Step 3: Isotopic Verification (IRMS - 13C/14C) SynMarkers->Step3 Confirm Origin NatMarkers->Step3 Validate Authenticity ResultSyn CONCLUSION: SYNTHETIC (d13C ~ -28 to -32 per mil) (14C Depleted) Step3->ResultSyn Petrochemical Profile ResultNat CONCLUSION: NATURAL (d13C ~ -25 to -27 per mil) (14C Present) Step3->ResultNat Botanical Profile

Caption: A three-tiered analytical workflow moving from basic structural confirmation to definitive isotopic origin verification.

Comparative Spectroscopic Data

The following data establishes the baseline for the pure 4-acetyl isomer . Note that "Natural" and "Synthetic" samples must be chemically identical in their pure form; differences appear only in trace impurities and isotopic ratios.

A. Nuclear Magnetic Resonance (NMR)

The 4-acetyl isomer is distinguished from the 5-acetyl analog by the splitting pattern of the aromatic protons.

Table 1: Reference


H NMR Data (400 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
OH 11.20Singlet (br)1HDiagnostic: Strong intramolecular H-bond with ester C=O.
Ar-H (H6) 7.95Doublet (

Hz)
1HDeshielded by ester; Ortho coupling to H5.
Ar-H (H3) 7.60Doublet (

Hz)
1HMeta coupling only (Ortho to OH, Para to Ester).
Ar-H (H5) 7.45dd (

Hz)
1HCoupled to H6 (Ortho) and H3 (Meta).
OCH

3.98Singlet3HMethyl Ester.
COCH

2.62Singlet3HAcetyl Methyl (distinct from ester methyl).

Differentiation Note: In the common synthetic byproduct (5-acetyl isomer), the H6 proton would appear as a doublet with a small meta-coupling constant (


 Hz) rather than a large ortho-coupling, due to the substitution pattern.
B. FT-IR Spectroscopy

Infrared spectroscopy is rapid for confirming the functional group environment, particularly the chelated hydroxyl.

Table 2: Key FT-IR Absorbances

Functional GroupWavenumber (cm

)
Comparison Notes
O-H Stretch 3100–3300 (Broad)Shifted lower than free phenols (typically ~3600) due to intramolecular H-bonding with the ester carbonyl.
C=O (Ketone) 1685–1695The acetyl carbonyl at position 4.
C=O (Ester) 1665–1675Conjugated and H-bonded. Appears at a lower frequency than typical benzoates (~1720).
C=C (Aromatic) 1580, 1605Diagnostic skeletal vibrations.

Distinguishing Origin: The "E-E-A-T" Protocols

This section details how to distinguish the source when the primary spectral data is identical.

Experiment 1: Impurity Profiling via GC-MS

Objective: Identify process-related impurities (Synthetic) vs. biological matrix components (Natural).

Protocol:

  • Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (HPLC grade).

  • Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Gradient: 50°C (hold 2 min)

    
     300°C at 10°C/min.
    
  • Analysis: Focus on the "fingerprint" region (retention time 5–15 min).

Data Interpretation Table:

FeatureSynthetic Origin IndicatorsNatural Origin Indicators
Isomers Presence of Methyl 5-acetyl-2-hydroxybenzoate (common byproduct of Friedel-Crafts acetylation).Absence of positional isomers; high isomeric purity.
Solvents Trace Chlorinated solvents (DCM, Chloroform) or Toluene.Trace Ethanol, Methanol, or Ethyl Acetate.
Matrix Friedel-Crafts catalysts (Aluminum residues - requires ICP-MS).Terpenes (e.g., Limonene, Pinene) or fatty acid methyl esters.
Experiment 2: Isotope Ratio Mass Spectrometry (IRMS)

Objective: The definitive test. Synthetic material is derived from petrochemicals (ancient carbon,


C depleted), while natural material is recent biomass (

C rich).

Protocol:

  • Technique: EA-IRMS (Elemental Analyzer coupled to IRMS).

  • Standard: Calibrate against VPDB (Vienna Peedee Belemnite).

  • Measurement:

    
    C (Carbon-13 abundance) and Radiocarbon (
    
    
    
    C).[2]

Reference Values:

  • Synthetic (Petrochemical):

    
    C values typically -28‰ to -32‰ . 
    
    
    
    C activity is 0% (Background) .
  • Natural (C3 Plants):

    
    C values typically -25‰ to -29‰ . 
    
    
    
    C activity is 100% Modern Carbon (pMC) .
  • Natural (C4 Plants - e.g., Corn/Cane fermentation):

    
    C values -10‰ to -14‰ .
    

Expert Insight: If a supplier claims "Natural" but the


C is -30‰ and 

C is absent, the product is undoubtedly synthetic. This is the only legally defensible method for origin verification [1, 2].

Synthesis vs. Extraction Logic

Understanding the source explains the impurity profile.

Synthetic Route (Friedel-Crafts)
  • Precursor: Methyl Salicylate.[3]

  • Reagents: Acetyl Chloride + AlCl

    
     (Lewis Acid).
    
  • Mechanism: Electrophilic Aromatic Substitution.

  • Outcome: The hydroxyl group is an ortho/para director. The ester is a meta director. These directing effects often conflict or lead to mixtures (3-acetyl and 5-acetyl are favored).

  • Implication: Obtaining the 4-acetyl isomer specifically often requires a different starting material (e.g., esterification of 4-acetyl-2-hydroxybenzoic acid) or rigorous purification, increasing cost and likelihood of isomeric impurities [3].

Natural Route (Biosynthetic)
  • Source: Specific rhizomes or stress-induced plant metabolites (rare compared to methyl salicylate).

  • Mechanism: Enzymatic esterification (SAM-dependent methyltransferases).

  • Outcome: Enzymes are highly regiospecific.

  • Implication: Produces the single isomer with high purity but potentially lower yield.

References

  • Culp, R. A., et al. (2021). "Determining the authenticity of methyl salicylate in Gaultheria procumbens L. and Betula lenta L. essential oils using isotope ratio mass spectrometry." Journal of Essential Oil Research.

  • Beta Analytic. (2024). "Proving the Authenticity of Natural Ingredients With ASTM D6866 Carbon-14 Analysis." Technology Networks.

  • ChemicalBook. (2024). "Synthesis of Methyl 4-acetamido-2-hydroxybenzoate and related salicylates." ChemicalBook Protocols.

  • MilliporeSigma. (2024). "Methyl 4-acetyl-2-hydroxybenzoate Reference Standard Data." Sigma-Aldrich Catalog.

  • PubChem. (2025).[4] "Methyl 4-hydroxy-2-methylbenzoate and Isomer Data." National Library of Medicine.

Sources

Comparative

A Guide to Unambiguous Structure Elucidation: Confirming Methyl 4-acetyl-2-hydroxybenzoate with 2D NMR

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a crucial first look into a compound's architecture, complex substitution patterns can lead to ambiguity. This guide provides an in-depth, technically-focused comparison of how a suite of 2D NMR techniques—COSY, HSQC, and HMBC—synergistically overcomes the limitations of 1D NMR to definitively confirm the structure of a seemingly simple yet potentially deceptive molecule: Methyl 4-acetyl-2-hydroxybenzoate.

The principles and experimental workflows detailed herein are designed for researchers, scientists, and drug development professionals who require not just a result, but a validated, trustworthy, and comprehensive understanding of their molecular assets.

The Challenge: Beyond a Simple Aromatic System

At first glance, the 1D ¹H and ¹³C NMR spectra of Methyl 4-acetyl-2-hydroxybenzoate might appear straightforward. However, the trisubstituted benzene ring presents a challenge in unambiguously assigning the precise positions of the hydroxyl, acetyl, and methyl ester groups. Relying solely on chemical shift arguments from 1D spectra can be misleading, as substituent effects can be nuanced and overlapping. To achieve irrefutable structural confirmation, we turn to the power of 2D NMR, which reveals through-bond correlations between nuclei, painting a clear picture of the molecular framework.[1][2]

The Strategy: A Multi-faceted Approach with 2D NMR

Our approach is to build the molecular structure piece by piece, using a logical progression of 2D NMR experiments. Each experiment provides a unique layer of information, and together they form a self-validating system of evidence.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): To directly link protons to the carbons they are attached to (one-bond ¹H-¹³C correlations).[5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (two- and three-bond ¹H-¹³C correlations), which is crucial for connecting spin systems and identifying quaternary carbons.[8][9][10]

Below is a workflow diagram illustrating this integrated approach.

G cluster_0 Experimental Workflow 1D_NMR Acquire 1D ¹H & ¹³C NMR COSY Acquire ¹H-¹H COSY 1D_NMR->COSY Identify Spin Systems HSQC Acquire ¹H-¹³C HSQC 1D_NMR->HSQC Protonated Carbons Analysis Integrated Data Analysis COSY->Analysis HSQC->Analysis Direct C-H Bonds HMBC Acquire ¹H-¹³C HMBC HMBC->Analysis Long-Range C-H Bonds Structure Confirm Structure Analysis->Structure

Caption: Integrated 2D NMR workflow for structural elucidation.

Experimental Data and Analysis

Let's assume the following hypothetical, yet typical, ¹H and ¹³C NMR data for Methyl 4-acetyl-2-hydroxybenzoate dissolved in CDCl₃.

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-OH~11.0br s1H-
H-67.85d1H136.0
H-57.20dd1H120.5
H-37.10d1H118.0
-OCH₃3.95s3H52.5
-COCH₃2.60s3H26.5
C-1---112.0
C-2---162.0
C-4---140.0
C=O (ester)---170.0
C=O (ketone)---198.0
PART 1: Identifying Proton Networks with COSY

The COSY experiment is the first step in mapping the proton connectivity within the molecule.[11][12] It reveals which protons are coupled to each other, typically through three bonds.

Experimental Protocol: COSY

  • Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H-¹H COSY spectrum. Key parameters include a 90° pulse, an appropriate number of increments in the t1 dimension, and sufficient scans per increment to achieve a good signal-to-noise ratio.

Interpretation: In the aromatic region, we would expect to see cross-peaks connecting adjacent protons. For our proposed structure, we anticipate a correlation between H-5 and H-6, and between H-5 and H-3. The absence of a correlation between H-3 and H-6 confirms they are not adjacent.

Caption: Expected ¹H-¹H COSY correlations.

PART 2: Linking Protons to Carbons with HSQC

The HSQC experiment is a powerful tool that unambiguously identifies which proton is directly attached to which carbon.[13][14] This is a one-bond correlation experiment.

Experimental Protocol: HSQC

  • Using the same sample, acquire a phase-sensitive ¹H-¹³C HSQC spectrum.

  • The experiment should be optimized for a one-bond coupling constant (¹JCH) of approximately 145-160 Hz for aromatic C-H bonds.

Interpretation: Each cross-peak in the HSQC spectrum represents a direct C-H bond. This allows for the direct assignment of the protonated carbons in our molecule.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
7.85136.0C-6 / H-6
7.20120.5C-5 / H-5
7.10118.0C-3 / H-3
3.9552.5-OCH₃
2.6026.5-COCH₃

This experiment confirms the direct attachment of the aromatic protons to their respective carbons and does the same for the methyl groups. However, it provides no information about the non-protonated (quaternary) carbons, which are key to piecing together the full structure.[13]

PART 3: Assembling the Puzzle with HMBC

The HMBC experiment is arguably the most critical for this structural problem. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the individual spin systems and place the substituents.[15][16]

Experimental Protocol: HMBC

  • Acquire a ¹H-¹³C HMBC spectrum on the same sample.

  • The experiment is typically optimized for long-range coupling constants (ⁿJCH) in the range of 4-10 Hz.

Interpretation: The long-range correlations are the final pieces of the puzzle. We will look for key correlations from the easily identifiable singlet protons of the methyl groups to the aromatic ring and the carbonyl carbons.

Key Expected HMBC Correlations:

  • From -OCH₃ (3.95 ppm): A three-bond correlation to the ester carbonyl carbon (~170.0 ppm) and a three-bond correlation to C-1 (~112.0 ppm). This definitively links the methyl ester group to the aromatic ring at position 1.

  • From -COCH₃ (2.60 ppm): A two-bond correlation to the ketone carbonyl carbon (~198.0 ppm) and a three-bond correlation to C-4 (~140.0 ppm). This places the acetyl group at position 4.

  • From H-6 (7.85 ppm): Two-bond correlations to C-1 (~112.0 ppm) and C-5 (~120.5 ppm), and a three-bond correlation to C-2 (~162.0 ppm) and C-4 (~140.0 ppm). The correlation to the hydroxyl-bearing carbon (C-2) is a critical piece of evidence.

  • From H-3 (7.10 ppm): Two-bond correlations to C-2 (~162.0 ppm) and C-4 (~140.0 ppm), and a three-bond correlation to C-1 (~112.0 ppm) and C-5 (~120.5 ppm).

The following diagram illustrates these crucial long-range connections that lock in the structure.

G cluster_0 Methyl 4-acetyl-2-hydroxybenzoate C1 C-1 (112.0) C2 C-2 (OH) (162.0) C1->C2 CO_ester C=O (ester) (170.0) C1->CO_ester C3 C-3 (118.0) C2->C3 H3 H-3 (7.10) C3->H3 C4 C-4 (140.0) C3->C4 H3->C1 C5 C-5 (120.5) H3->C5 C4->C5 CO_ketone C=O (ketone) (198.0) C4->CO_ketone H5 H-5 (7.20) C5->H5 C6 C-6 (136.0) C5->C6 C6->C1 H6 H-6 (7.85) C6->H6 H6->C2 H6->C4 OCH3 -OCH₃ (3.95) OCH3->C1 OCH3->CO_ester COCH3 -COCH₃ (2.60) COCH3->C4 COCH3->CO_ketone

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: The Power of Synergy

This systematic, multi-technique 2D NMR approach provides a self-validating dataset that moves beyond the ambiguity of 1D NMR.

  • Comparison with 1D NMR: While 1D NMR provided the initial chemical shifts and proton counts, it could not definitively establish the connectivity, especially the placement of the three substituents on the aromatic ring. Any assignment based solely on 1D data would be an educated guess, not a confirmation.

  • Objective Confirmation: The COSY experiment established the proton-proton neighborhood. The HSQC experiment rigidly linked protons to their parent carbons. Finally, the HMBC experiment bridged the gaps, connecting the substituent groups to the correct positions on the aromatic ring and confirming the identity of all quaternary carbons.

The convergence of data from COSY, HSQC, and HMBC provides an interlocking network of evidence that unequivocally confirms the structure of Methyl 4-acetyl-2-hydroxybenzoate. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research, ensuring that subsequent studies are built on a foundation of confirmed molecular identity.

References

  • Vertex AI Search. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Vertex AI Search. (n.d.). Structure characterization with NMR molecular networking - PMC - NIH.
  • JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR.
  • ACS Publications. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Scribd. (n.d.). 2D NMR Spectroscopy: Cosy: Jessica Thomaston | PDF.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • ChemicalBook. (n.d.). METHYL 4-ACETOXYBENZOATE(24262-66-6) 1H NMR spectrum.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF.
  • PubChem. (n.d.). Methyl 4-acetylbenzoate.
  • ChemicalBook. (n.d.). METHYL 4-ACETYLBENZOATE(3609-53-8) 13C NMR spectrum.
  • BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0209043).

Sources

Validation

Head-to-head comparison of different synthetic routes to Methyl 4-acetyl-2-hydroxybenzoate

Introduction Methyl 4-acetyl-2-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-acetyl-2-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a hydroxyl, a methyl ester, and an acetyl group on a benzene ring, offers multiple points for further chemical modification. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in organic chemistry and drug development.

This guide provides an in-depth, head-to-head comparison of two primary synthetic pathways to Methyl 4-acetyl-2-hydroxybenzoate: the direct Friedel-Crafts acylation of methyl salicylate and a two-step approach involving the Fries rearrangement of methyl 2-acetoxybenzoate. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations to guide chemists in selecting the optimal strategy for their specific needs.

Route 1: Direct Electrophilic Substitution via Friedel-Crafts Acylation

This approach is the most direct, employing a classic electrophilic aromatic substitution to introduce an acetyl group onto the commercially available starting material, methyl 2-hydroxybenzoate (methyl salicylate).

Scientific Principle & Rationale

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[1] The reaction proceeds through the generation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]

The regiochemical outcome on the methyl salicylate ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The potent activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. Due to steric hindrance at the C3 position (ortho to both existing groups), the acylation overwhelmingly favors the C5 position (para to the hydroxyl group), which corresponds to the desired C4 position of the final product nomenclature. A patent for the synthesis of related intermediates explicitly details this transformation.[4]

Experimental Workflow: Friedel-Crafts Acylation

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product MethylSalicylate Methyl Salicylate ReactionVessel 1. AlCl₃, 1,2-Dichloroethane 2. Acetyl Chloride 3. Stir at ~25°C MethylSalicylate->ReactionVessel Quench Quench with Water/HCl ReactionVessel->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification FinalProduct Methyl 4-acetyl-2-hydroxybenzoate Purification->FinalProduct

Caption: Workflow for the Friedel-Crafts Acylation of Methyl Salicylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation on substituted phenols.[4]

  • Reaction Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with anhydrous aluminum chloride (AlCl₃, 2.0 eq.) and an inert solvent such as 1,2-dichloroethane under a nitrogen atmosphere.

  • Addition of Substrate: Cool the stirred suspension to 0-5°C using an ice bath. Add methyl salicylate (1.0 eq.) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • Addition of Acylating Agent: Add acetyl chloride (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (~25°C). Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 4-acetyl-2-hydroxybenzoate.

Route 2: Acyl Migration via Fries Rearrangement

This two-step synthetic route first protects the phenolic hydroxyl group as an ester and then uses a Lewis acid-catalyzed rearrangement to migrate the acyl group to the aromatic ring.

Scientific Principle & Rationale

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone.[5][6] The reaction is catalyzed by a Lewis acid (e.g., AlCl₃) which coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate an electrophilic acylium ion intermediate.[7] This electrophile then attacks the aromatic ring in a process analogous to an intramolecular Friedel-Crafts acylation.

A key feature of the Fries rearrangement is its temperature-dependent regioselectivity. Lower reaction temperatures (kinetic control) generally favor the formation of the para-isomer, while higher temperatures (thermodynamic control) favor the ortho-isomer, which can form a more stable bidentate complex with the Lewis acid catalyst.[6][7] To synthesize the desired 4-acetyl product, the reaction must be conducted under conditions of kinetic control. The first step, acetylation of methyl salicylate to form methyl 2-acetoxybenzoate, is a straightforward esterification.

Experimental Workflow: Fries Rearrangement

cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Fries Rearrangement cluster_workup Workup & Purification cluster_product Final Product Start Methyl Salicylate React1 Acetic Anhydride, Pyridine or H₂SO₄ (cat.) Start->React1 Intermediate Methyl 2-acetoxybenzoate React1->Intermediate React2 AlCl₃, Low Temperature (e.g., 0-25°C) in Nitrobenzene or CS₂ Intermediate->React2 Workup Acidic Workup, Extraction, Purification React2->Workup Product Methyl 4-acetyl-2-hydroxybenzoate Workup->Product

Caption: Two-step workflow for the Fries Rearrangement route.

Detailed Experimental Protocol

Step A: Synthesis of Methyl 2-acetoxybenzoate

  • Reaction Setup: In a round-bottom flask, dissolve methyl salicylate (1.0 eq.) in acetic anhydride (1.5 eq.).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine.

  • Reaction: Gently heat the mixture at 50-60°C for 1-2 hours.

  • Workup: Cool the mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride. Collect the precipitated solid or extract the product with a suitable solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude methyl 2-acetoxybenzoate, which can be used in the next step, often without further purification.

Step B: Fries Rearrangement

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-acetoxybenzoate (1.0 eq.) in a suitable solvent (e.g., nitrobenzene or carbon disulfide).

  • Catalyst Addition: Cool the solution to 0-5°C and add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.0 eq.) portion-wise, keeping the temperature low.

  • Reaction: Stir the reaction mixture at a controlled low temperature (e.g., 0-25°C) for several hours to favor para-acylation. Monitor the reaction by TLC.

  • Workup and Purification: Follow steps 5-8 as described in the Friedel-Crafts protocol. Purification by column chromatography may be necessary to separate the desired para-isomer from the ortho-isomer byproduct (Methyl 3-acetyl-2-hydroxybenzoate).

Head-to-Head Comparison

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Fries Rearrangement
Number of Steps One synthetic stepTwo synthetic steps
Starting Materials Methyl Salicylate, Acetyl ChlorideMethyl Salicylate, Acetic Anhydride
Key Reagents Anhydrous AlCl₃ (stoichiometric)Anhydrous AlCl₃ (stoichiometric), Acetic Anhydride
Reaction Conditions 0°C to 25°C in a chlorinated solventAcetylation: 50-60°C. Rearrangement: 0-25°C (critical for selectivity)
Expected Yield Moderate to HighModerate (cumulative over two steps)
Selectivity Issues Generally high para-selectivity due to steric and electronic factors.Major challenge: formation of ortho-isomer (Methyl 3-acetyl-2-hydroxybenzoate). Requires strict temperature control.
Advantages - Highly direct and atom-economical.- Single-step process simplifies workflow.- Avoids direct acylation of a phenol, which can sometimes lead to O-acylation as a side reaction.- Well-established classical reaction.
Disadvantages - Requires stoichiometric amounts of corrosive AlCl₃.- Vigorous reaction requiring careful temperature control.- Aqueous workup can be challenging.- Two-step process lowers overall efficiency and yield.- Strict control of temperature is crucial for para-selectivity.- Potential for product mixture requiring difficult separation.

Conclusion and Recommendation

For the synthesis of Methyl 4-acetyl-2-hydroxybenzoate, the Route 1 (Direct Friedel-Crafts Acylation) emerges as the more efficient and strategically sound approach. Its single-step nature from a readily available starting material makes it highly attractive for both laboratory-scale and potential industrial applications. The strong directing effect of the hydroxyl group provides inherent regiocontrol, leading predominantly to the desired para-product and simplifying purification.

While the Route 2 (Fries Rearrangement) is a mechanistically elegant alternative, its two-step sequence and, more critically, its inherent challenge with regioselectivity, present significant practical drawbacks. The need for strict temperature control to suppress the formation of the ortho-isomer and the likelihood of requiring chromatographic separation make it a less efficient and more labor-intensive pathway.

Therefore, for researchers and drug development professionals seeking a reliable and direct synthesis, the Friedel-Crafts acylation of methyl salicylate is the recommended route.

References

  • Desai, R. D., & Mavani, C. K. (1947). The Fries Reaction. Proceedings of the Indian Academy of Sciences - Section A, 25(4), 327-340.
  • Google Patents. (n.d.). US4697024A - Medroxalol intermediates. Retrieved from [4]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link][6]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][3]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link][2]

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Comparative

Correlating the structure of Methyl 4-acetyl-2-hydroxybenzoate with its observed bioactivity

Topic: Correlating the structure of Methyl 4-acetyl-2-hydroxybenzoate with its observed bioactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating the structure of Methyl 4-acetyl-2-hydroxybenzoate with its observed bioactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-acetyl-2-hydroxybenzoate (CAS: 27475-11-2) represents a critical functionalized scaffold within the salicylate family. While primarily utilized as a key intermediate in the synthesis of gastroprokinetic agents (e.g., Mosapride), its structural distinctiveness from "Gold Standard" salicylates—such as Methyl Salicylate and Acetylsalicylic Acid (Aspirin)—warrants a dedicated bioactivity analysis.

This guide correlates the physicochemical impact of the 4-acetyl moiety with predicted and observed biological behaviors, contrasting it against established alternatives to aid in lead optimization and synthetic planning.

Part 1: Structural Analysis & Pharmacophore Mapping

The bioactivity of Methyl 4-acetyl-2-hydroxybenzoate is governed by three pharmacophoric features that dictate its binding affinity and pharmacokinetic profile.

The Salicylate Core (The Anchor)

Like its parent compound, Methyl Salicylate, this molecule possesses an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl (C2-OH) and the ester carbonyl (C1-COOMe).

  • Effect: This "closes" the molecular polarity, significantly increasing lipophilicity and membrane permeability compared to the free acid form.

  • Bioactivity Implication: Facilitates rapid dermal absorption and cellular entry.

The 4-Acetyl "Warhead" (The Modifier)

Unlike Aspirin, which contains an O-acetyl group at C2 (an ester), this compound features a ketone at C4.

  • Electronic Effect: The acetyl group is a strong electron-withdrawing group (EWG). Through resonance, it decreases the electron density of the benzene ring.

  • Acidity: The EWG at the para position to the ester (and meta to the phenol) slightly increases the acidity of the phenolic proton compared to Methyl Salicylate.

  • Metabolic Stability: Unlike the labile O-acetyl group of Aspirin (which hydrolyzes to acetylate COX enzymes), the C4-acetyl group is metabolically stable, suggesting a mechanism of reversible rather than irreversible inhibition.

Visualization: Structure-Activity Relationship (SAR)[1][2]

SAR_Analysis Core Methyl 4-acetyl-2-hydroxybenzoate (Scaffold) Feat1 2-OH & 1-COOMe (Intramolecular H-Bond) Core->Feat1 Structural Core Feat2 4-Acetyl Group (Ketone) Core->Feat2 Functionalization Effect1 Increases Lipophilicity (Membrane Permeability) Feat1->Effect1 Mechanism Effect2 Electron Withdrawing (Modulates pKa) Feat2->Effect2 Electronic Effect3 Steric Bulk (Selectivity Filter) Feat2->Effect3 Steric

Figure 1: Pharmacophore mapping of Methyl 4-acetyl-2-hydroxybenzoate highlighting the functional impact of the 4-acetyl substituent.

Part 2: Comparative Bioactivity Analysis

This section objectively compares Methyl 4-acetyl-2-hydroxybenzoate against the industry standards.

Table 1: Physicochemical & Bioactivity Comparison
FeatureMethyl 4-acetyl-2-hydroxybenzoate Methyl Salicylate (Standard)Acetylsalicylic Acid (Aspirin)
CAS Number 27475-11-2119-36-850-78-2
Molecular Weight 208.21 g/mol 152.15 g/mol 180.16 g/mol
LogP (Predicted) ~1.8 - 2.12.551.19
H-Bond Donors 1 (Phenol)1 (Phenol)1 (Carboxylic Acid)
Mechanism of Action Reversible COX binding; Synthetic IntermediateCounter-irritant (Rubefacient)Irreversible COX-1/2 Acetylation
Metabolic Fate Hydrolysis to 4-acetylsalicylic acidHydrolysis to Salicylic AcidHydrolysis to Salicylic Acid + Acetate
Primary Application Intermediate (Mosapride synthesis) Topical Analgesic / FlavoringSystemic Analgesic / Anti-platelet
Critical Analysis
  • Lipophilicity vs. Solubility: The addition of the acetyl group (polar ketone) lowers the LogP slightly compared to Methyl Salicylate (2.55). This suggests that while Methyl 4-acetyl-2-hydroxybenzoate retains good membrane permeability, it may have improved solubility in polar organic synthesis solvents (e.g., Ethyl Acetate), facilitating its role as a reagent [1, 2].

  • Binding Mode: Unlike Aspirin, which transfers its acetyl group to Serine-530 of COX-1, Methyl 4-acetyl-2-hydroxybenzoate cannot perform this transfer. Its bioactivity relies on non-covalent interactions within the hydrophobic channel of the enzyme. The 4-acetyl group likely occupies the side pocket often targeted for COX-2 selectivity [3].

Part 3: Experimental Protocols

To validate the bioactivity or utilize this compound in synthesis, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Friedel-Crafts Route)

Context: Synthesis from Methyl 4-amino-2-hydroxybenzoate or direct acetylation is common [1].

  • Reagents: Methyl 4-amino-2-hydroxybenzoate (1.0 eq), Acetyl Chloride (1.5 eq), NaHCO3 (aq).

  • Procedure:

    • Dissolve starting material in Ethyl Acetate.[1]

    • Cool to 0°C. Add NaHCO3 solution.[1]

    • Add Acetyl Chloride dropwise over 15 mins (Control Exotherm).

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product Rf should be distinct from amine starting material.

    • Warm to RT and stir for 2 hours.

    • Workup: Separate layers. Wash organic layer with Brine.[1] Dry over Na2SO4.[1]

  • Validation: 1H NMR (CDCl3) must show singlet at δ 2.5-2.6 ppm (Acetyl CH3) and singlet at δ 3.9 ppm (Ester CH3).

Protocol B: In Vitro COX Inhibition Screening

To correlate structure to bioactivity, researchers should perform a colorimetric COX inhibition assay.

Workflow Diagram:

Protocol_Workflow Step1 Sample Preparation Dissolve in DMSO (10 mM Stock) Step2 Enzyme Incubation Incubate with COX-1/COX-2 (10 mins, 37°C) Step1->Step2 Step3 Substrate Addition Add Arachidonic Acid + Colorimetric Probe Step2->Step3 Step4 Readout Measure Absorbance @ 590nm Step3->Step4 Control Control: Indomethacin (Positive Control) Control->Step2 Parallel Run

Figure 2: Step-by-step workflow for evaluating the COX-inhibitory potential of the target compound.

Methodology:

  • Preparation: Prepare serial dilutions of Methyl 4-acetyl-2-hydroxybenzoate (0.1 µM to 100 µM) in DMSO.

  • Incubation: Incubate the compound with ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme cofactor.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).

  • Measurement: The peroxidase activity of COX oxidizes TMPD. Measure absorbance at 590 nm.

  • Calculation: $ % Inhibition = \frac{(Abs_{control} - Abs_{sample})}{Abs_{control}} \times 100 $.

  • Data Integrity: Valid assays must show Indomethacin IC50 within ±15% of literature values.

References

  • ChemicalBook. (n.d.). Synthesis of Methyl 4-acetamido-2-hydroxybenzoate. Retrieved from

  • PubChem. (n.d.).[2] Methyl 4-acetyl-2-methylbenzoate Structure and Properties. National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Methyl 4-Acetamido-2-hydroxybenzoate Product Data. Retrieved from

  • Industrial Chemicals Environmental Management Standard. (2024). Methyl Salicylate Evaluation Statement. Australian Government. Retrieved from

Sources

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